2-(3-Phenoxyphenyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62373-79-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H14O3/c1-2-6-13(7-3-1)18-14-8-4-5-12(11-14)15-16-9-10-17-15/h1-8,11,15H,9-10H2 |
InChI Key |
QBYWNAOUHZSKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3-phenoxyphenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane. The information is intended to support research and development activities where this compound is used as a key intermediate, particularly in the synthesis of pyrethroid insecticides.
Core Chemical and Physical Properties
This compound, also known as 3-phenoxybenzaldehyde ethylene acetal, is a heterocyclic organic compound. Its core structure consists of a 1,3-dioxolane ring attached to a 3-phenoxyphenyl group. This structure makes it a valuable intermediate in organic synthesis, primarily serving as a protected form of 3-phenoxybenzaldehyde.[1]
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| CAS Number | 62373-79-9 | [1][2] |
| Appearance | Low-melting solid | [3] |
| Melting Point | 45-46 °C | [3] |
| Boiling Point | 143-146 °C at 0.1 mmHg | [3] |
| Density | Data not available | |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Storage | 2-8°C, Refrigerator | [4][5] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the 1,3-dioxolane ring, which functions as a cyclic acetal.
-
Stability : The acetal group is stable under neutral and basic conditions, which makes it an excellent protecting group for the aldehyde functionality of 3-phenoxybenzaldehyde during subsequent synthetic steps.[1] It is recommended to store the compound under refrigeration (2-8°C).[4][5]
-
Reactivity under Acidic Conditions : The most significant chemical reaction is the hydrolysis of the 1,3-dioxolane ring under acidic conditions. This reaction is reversible and regenerates the parent 3-phenoxybenzaldehyde and ethylene glycol.[1] The presence of excess water drives the equilibrium toward the hydrolysis products.[1]
-
Ether Linkage Cleavage : The phenoxy ether linkage is generally stable. However, it can be cleaved under forcing conditions, such as reaction with strong acids (HBr, HI) at high temperatures or using potent reducing agents like sodium in liquid ammonia (Birch reduction).[1]
The 3-phenoxyphenyl moiety is a crucial structural motif in synthetic pyrethroid insecticides like permethrin and cypermethrin, and this compound is a key precursor in their manufacture.[1]
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of this compound are critical for its application in research and development.
The most common and efficient method for preparing this compound is the direct condensation of 3-phenoxybenzaldehyde with ethylene glycol.[1]
-
Reactants :
-
3-Phenoxybenzaldehyde
-
Ethylene glycol (1.0 to 1.2 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)
-
Solvent (e.g., Toluene)
-
-
Procedure :
-
Combine 3-phenoxybenzaldehyde, ethylene glycol, and the acid catalyst in toluene.
-
Heat the mixture to reflux.
-
Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture.
-
Neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, if necessary, by vacuum distillation or recrystallization.
-
-
Purity Analysis : The purity of the final product can be determined by gas chromatography.[3] Structural confirmation is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The regeneration of 3-phenoxybenzaldehyde from its dioxolane-protected form is a straightforward hydrolysis reaction.
-
Reactants :
-
This compound
-
Aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid)
-
An organic co-solvent (e.g., acetone or methanol) to aid solubility, if needed.
-
-
Procedure :
-
Dissolve this compound in the organic co-solvent.
-
Add the aqueous acid solution. A large excess of water is used to ensure the reaction goes to completion.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a base.
-
Extract the product (3-phenoxybenzaldehyde) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash, dry, and evaporate the solvent to isolate the deprotected aldehyde.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and synthetic strategies involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Acid-catalyzed hydrolysis pathway of the dioxolane ring.
Caption: Logical workflow of the dioxolane as a protecting group.
References
- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 2. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Technical Guide: 2-(3-Phenoxyphenyl)-1,3-dioxolane (CAS 62373-79-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-(3-phenoxyphenyl)-1,3-dioxolane, identified by the CAS number 62373-79-9. This compound is a significant intermediate in synthetic organic chemistry, primarily utilized as a protected form of 3-phenoxybenzaldehyde. Its application is particularly notable in the multi-step synthesis of various commercial products, including a class of synthetic insecticides known as pyrethroids. The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde functionality, stable under neutral to basic conditions while allowing for selective deprotection under acidic conditions. This guide will detail its physical and chemical characteristics, synthesis and reactivity, and its role in synthetic pathways.
Physical and Chemical Characteristics
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 62373-79-9 | [1][2][3][4][5][6][7] |
| Chemical Name | This compound | [1][6] |
| Synonyms | 3-Phenoxybenzaldehyde ethylene acetal, m-Phenoxybenzaldehyde ethylene acetal | [2][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [2][6] |
| Molecular Weight | 242.27 g/mol | [1][6] |
| Boiling Point | 143-146 °C at 0.1 mmHg | |
| Melting Point | Not specified in literature | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| LogP | 3.52430 (Predicted) | [2] |
Synthesis and Reactivity
The primary synthetic routes to this compound and its key reactions are centered around the formation and cleavage of the acetal group.
Synthesis
There are two principal methods for the synthesis of this compound:
-
Direct Acetalization of 3-Phenoxybenzaldehyde: This is the most common and direct method, involving the acid-catalyzed reaction of 3-phenoxybenzaldehyde with ethylene glycol.[1] The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the formation of the acetal.
-
Ullmann Condensation Approach: An alternative route involves the derivatization of a pre-formed halogenated 1,3-dioxolane. For instance, 2-(3-bromophenyl)-1,3-dioxolane can be reacted with an alkali metal phenolate in the presence of a copper catalyst.[1] This method forms the phenoxy ether linkage after the dioxolane ring is already in place.
This protocol is adapted from a patented procedure.
Materials:
-
2-(3-chlorophenyl)-1,3-dioxolane
-
Phenol
-
Potassium hydroxide
-
Copper powder
-
Cuprous chloride
-
Xylene
Procedure:
-
To 301 g of phenol, add 109 g of potassium hydroxide. Heat the mixture to 200 °C to distill off the water formed.
-
Cool the resulting melt to 180 °C.
-
Add 5 g of copper powder and 10 g of cuprous chloride to the melt.
-
Slowly add 277 g of 2-(3-chlorophenyl)-1,3-dioxolane to the reaction mixture with stirring, maintaining the temperature between 195 °C and 205 °C.
-
Stir the mixture at 200-205 °C for 3.5 hours.
-
Cool the reaction mixture to 130 °C and add 500 ml of xylene.
-
Filter the precipitated salt and wash it with 200 ml of xylene.
-
Wash the filtrate to a neutral pH using aqueous sodium hydroxide and sodium chloride solutions.
-
Evaporate the solvent in vacuo to yield this compound.
Reactivity: Hydrolysis
The most significant reaction of this compound is its acid-catalyzed hydrolysis to regenerate 3-phenoxybenzaldehyde and ethylene glycol.[1] This reaction is fundamental to its use as a protecting group in organic synthesis.
This protocol is adapted from a patented procedure.
Materials:
-
Crude this compound in xylene
-
Concentrated sulfuric acid
-
Water
Procedure:
-
A solution of crude this compound in xylene is boiled with a mixture of 48 ml of concentrated sulfuric acid and 530 ml of water with stirring for 3 hours.
-
Upon cooling, the phases are separated.
-
The organic phase contains the 3-phenoxybenzaldehyde product.
Role in Synthetic Pathways
This compound is not known to be directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, specifically as a protected precursor to 3-phenoxybenzaldehyde.[1] 3-Phenoxybenzaldehyde is a crucial building block for a number of synthetic pyrethroid insecticides, such as permethrin and cypermethrin. The protection of the aldehyde group as a dioxolane is essential during reactions that would otherwise affect the aldehyde, such as the Ullmann condensation to form the phenoxy ether linkage.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Hydrolysis of this compound.
Caption: Role as an intermediate in pyrethroid synthesis.
Conclusion
This compound (CAS 62373-79-9) is a valuable synthetic intermediate whose chemical properties are dominated by the presence of the 1,3-dioxolane ring, which serves as a stable protecting group for the aldehyde functionality of 3-phenoxybenzaldehyde. This technical guide has provided key physical and chemical data, detailed experimental protocols for its synthesis and deprotection, and clarified its role in the synthesis of pyrethroid insecticides. The absence of evidence for its direct involvement in biological signaling pathways underscores its primary utility as a tool in organic synthesis. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their understanding and application of this compound.
References
- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. m-PHENOXYBENZALDEHYDE ETHYLENE ACETAL | 62373-79-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS#:62373-79-9 | Chemsrc [chemsrc.com]
- 6. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
The Pivotal Role of 2-(3-Phenoxyphenyl)-1,3-dioxolane in the Synthesis of Pyrethroid Insecticides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyrethroid insecticides, with a specific focus on the critical role of the intermediate, 2-(3-phenoxyphenyl)-1,3-dioxolane. This compound serves as a key protected form of 3-phenoxybenzaldehyde, a foundational building block for a significant class of synthetic pyrethroids. This document will detail the synthetic pathways, provide experimental protocols, and present quantitative data to facilitate a deeper understanding for researchers and professionals in the field of insecticide development.
Introduction: The Significance of the 3-Phenoxybenzyl Moiety in Pyrethroids
Synthetic pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. A significant number of commercially successful pyrethroids, including permethrin, cypermethrin, and deltamethrin, share a common structural feature: a 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol moiety. The synthesis of these crucial alcohol components often starts from 3-phenoxybenzaldehyde.
Due to the reactivity of the aldehyde functional group, it is often necessary to protect it during certain synthetic steps. This is where this compound plays a pivotal role. By converting the aldehyde to a 1,3-dioxolane (an acetal), the aldehyde group is protected from unwanted side reactions, allowing for chemical transformations on other parts of the molecule or on precursor molecules. The 1,3-dioxolane is stable under neutral or basic conditions and can be easily hydrolyzed back to the aldehyde under acidic conditions when needed.
The Synthetic Pathway: From Protection to Pyrethroid
The overall synthetic strategy involving this compound can be broken down into several key stages:
-
Protection of 3-Phenoxybenzaldehyde: The synthesis begins with the protection of the aldehyde group of 3-phenoxybenzaldehyde by reacting it with ethylene glycol to form this compound.
-
Deprotection: When the 3-phenoxybenzaldehyde moiety is required, the 1,3-dioxolane is hydrolyzed to regenerate the aldehyde.
-
Formation of the Alcohol Moiety: The regenerated 3-phenoxybenzaldehyde is then converted to the desired alcohol. This can be achieved through:
-
Reduction: To form 3-phenoxybenzyl alcohol for the synthesis of pyrethroids like permethrin.
-
Cyanohydrin Formation and Subsequent Reactions: To produce α-cyano-3-phenoxybenzyl alcohol, a key component of more potent Type II pyrethroids like cypermethrin and deltamethrin.
-
-
Esterification: The final step involves the esterification of the alcohol with a suitable carboxylic acid or its activated form (e.g., an acid chloride), such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid), to yield the final pyrethroid insecticide.
Below is a visual representation of this general synthetic workflow.
Caption: General synthetic workflow for pyrethroids via this compound.
Experimental Protocols and Quantitative Data
This section provides detailed experimental methodologies for the key transformations, along with quantitative data summarized in tables for easy comparison.
Acetalization of 3-Phenoxybenzaldehyde
The protection of 3-phenoxybenzaldehyde is typically achieved through an acid-catalyzed reaction with ethylene glycol.
Experimental Protocol:
-
To a solution of 3-phenoxybenzaldehyde in a suitable solvent (e.g., toluene), add a slight excess of ethylene glycol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
| Parameter | Value | Reference |
| Solvent | Toluene | Generic protocol |
| Catalyst | p-Toluenesulfonic acid | Generic protocol |
| Reactant Ratio | 1:1.2 (Aldehyde:Ethylene Glycol) | Generic protocol |
| Temperature | Reflux (approx. 110°C) | Generic protocol |
| Reaction Time | 3-5 hours | Generic protocol |
| Yield | >90% | Estimated |
Hydrolysis of this compound
The deprotection step to regenerate 3-phenoxybenzaldehyde is an acid-catalyzed hydrolysis.
Experimental Protocol:
-
Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxybenzaldehyde.
| Parameter | Value | Reference |
| Solvent | Acetone/Water or THF/Water | Generic protocol |
| Catalyst | HCl or H₂SO₄ | Generic protocol |
| Temperature | Room Temperature to 50°C | Generic protocol |
| Reaction Time | 1-3 hours | Generic protocol |
| Yield | >95% | Estimated |
Synthesis of Pyrethroid Alcohols
Experimental Protocol:
-
Dissolve 3-phenoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-phenoxybenzyl alcohol.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Generic protocol |
| Solvent | Methanol or Ethanol | Generic protocol |
| Temperature | 0°C to Room Temperature | Generic protocol |
| Reaction Time | 2-4 hours | Generic protocol |
| Yield | >95% | Estimated |
This transformation is typically achieved through the formation of a cyanohydrin from 3-phenoxybenzaldehyde.
Experimental Protocol:
-
To a solution of sodium cyanide in water, add a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane or toluene) to create a two-phase system.
-
Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield α-cyano-3-phenoxybenzyl alcohol.
| Parameter | Value | Reference |
| Cyanide Source | Sodium Cyanide (NaCN) | Generic protocol |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Generic protocol |
| Solvent | Dichloromethane/Water | Generic protocol |
| Temperature | Room Temperature | Generic protocol |
| Reaction Time | 4-8 hours | Generic protocol |
| Yield | 85-95% | Estimated |
Esterification to Final Pyrethroids
Experimental Protocol:
-
Dissolve 3-phenoxybenzyl alcohol in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) containing a base, such as pyridine or triethylamine.
-
Cool the solution in an ice bath.
-
Add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by washing with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude permethrin.
-
Purify by column chromatography or distillation.
| Parameter | Value | Reference |
| Acid Chloride | DV-Acid Chloride | Generic protocol |
| Base | Pyridine or Triethylamine | Generic protocol |
| Solvent | Toluene or Dichloromethane | Generic protocol |
| Temperature | 0°C to Room Temperature | Generic protocol |
| Reaction Time | 3-6 hours | Generic protocol |
| Yield | 80-90% | Estimated |
Experimental Protocol:
-
The synthesis is analogous to that of permethrin, but using α-cyano-3-phenoxybenzyl alcohol as the alcohol component.
-
Dissolve α-cyano-3-phenoxybenzyl alcohol and a base (e.g., pyridine) in an anhydrous solvent (e.g., toluene).
-
Add DV-acid chloride dropwise at a low temperature.
-
Stir at room temperature until the reaction is complete.
-
Work-up as described for permethrin to yield cypermethrin.
| Parameter | Value | Reference |
| Acid Chloride | DV-Acid Chloride | Generic protocol |
| Base | Pyridine | Generic protocol |
| Solvent | Toluene | Generic protocol |
| Temperature | 0°C to Room Temperature | Generic protocol |
| Reaction Time | 4-8 hours | Generic protocol |
| Yield | 85-95% | Estimated |
Logical Relationships in Synthesis
The choice of the synthetic route after the deprotection of this compound depends on the target pyrethroid. The following diagram illustrates this decision-making process.
Caption: Decision pathway in pyrethroid synthesis from 3-phenoxybenzaldehyde.
Conclusion
This compound is a crucial intermediate in the synthesis of a wide range of commercially important pyrethroid insecticides. Its role as a protecting group for 3-phenoxybenzaldehyde allows for a versatile and efficient synthetic strategy. By understanding the detailed experimental protocols and the underlying chemical transformations, researchers can further innovate and optimize the production of these vital crop protection and public health agents. The data and methodologies presented in this guide serve as a valuable resource for professionals in the field, enabling them to build upon existing knowledge and develop the next generation of insecticides.
The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are being modified. Among the various protecting groups for carbonyl compounds, the 1,3-dioxolane functional group stands out for its reliability, ease of formation, and predictable reactivity. This technical guide provides an in-depth overview of the 1,3-dioxolane as a protecting group, covering its formation, cleavage, stability, and application in complex chemical syntheses.
Introduction to Carbonyl Protection with 1,3-Dioxolanes
The protection of aldehydes and ketones is a frequent necessity in multistep organic synthesis to prevent their undesired reaction with nucleophiles, bases, or reducing agents. The 1,3-dioxolane is a cyclic acetal formed by the reaction of a carbonyl compound with ethylene glycol.[1][2] This transformation converts the planar and highly reactive carbonyl group into a sterically more hindered and electronically less reactive five-membered ring system.
1,3-Dioxolanes are generally stable to a wide range of synthetic conditions, including basic, nucleophilic, and reductive environments.[3][4] However, they are readily cleaved under acidic conditions, allowing for the regeneration of the parent carbonyl group at a desired stage in the synthetic sequence.[3] This differential reactivity provides a powerful tool for the selective manipulation of complex molecules.
Mechanism of Formation and Cleavage
The formation of a 1,3-dioxolane is an acid-catalyzed process that proceeds through a hemiacetal intermediate. The subsequent intramolecular cyclization and loss of water yield the stable cyclic acetal. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the protected product.[5]
Conversely, the cleavage of a 1,3-dioxolane is also acid-catalyzed and involves the protonation of one of the oxygen atoms, followed by ring-opening and subsequent hydrolysis to regenerate the carbonyl compound and ethylene glycol.[6]
Quantitative Data on 1,3-Dioxolane Formation
The formation of 1,3-dioxolanes can be achieved using a variety of acid catalysts. The choice of catalyst and reaction conditions can influence the reaction rate and yield. Below is a summary of various methods for the protection of carbonyl compounds as 1,3-dioxolanes.
| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Salicylaldehyde | Montmorillonite K10 | Toluene | Reflux | 1-3 h | 45-93 | [7] |
| Aldehydes & Ketones | p-Toluenesulfonic acid | Toluene | Reflux | - | High | [4][5] |
| Aldehydes & Ketones | Trialkyl orthoformate / Tetrabutylammonium tribromide | Absolute Alcohol | - | - | Excellent | [8] |
| Aldehydes & Ketones | 1,3-bis(trimethylsiloxy)propane / Iodine | Aprotic | - | - | High | [8] |
| Aldehydes | Eosin Y (photocatalyst) | - | - | - | Good to Excellent | [9] |
Quantitative Data on 1,3-Dioxolane Cleavage
The deprotection of 1,3-dioxolanes is most commonly achieved by acid-catalyzed hydrolysis. Various reagents and conditions can be employed to effect this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule.
| 1,3-Dioxolane Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 min | Quantitative | [5][10] |
| Various acetals/ketals | Cerium(III) triflate | Wet Nitromethane | Room Temp | - | High | [5] |
| Various acetals/ketals | Iodine | - | - | Minutes | Excellent | [5] |
| Various acetals/ketals | Erbium(III) triflate | Wet Nitromethane | Room Temp | - | High | [9] |
| Various acetals/ketals | Bismuth nitrate pentahydrate | Dichloromethane | Room Temp | - | High | [11] |
| Acetonides | Water | Water | 90 | 6 h | 87 | [12] |
Experimental Protocols
Protocol 1: Protection of Cyclohexanone as 1,4-Dioxaspiro[4.5]decane
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or column chromatography on silica gel.
Protocol 2: Deprotection of 2-Phenyl-1,3-dioxolane
Materials:
-
2-Phenyl-1,3-dioxolane
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-phenyl-1,3-dioxolane (1.0 eq) in acetone in a round-bottom flask.
-
Add 1 M hydrochloric acid dropwise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzaldehyde by distillation or column chromatography if necessary.[10]
Visualizing the Chemistry of 1,3-Dioxolanes
To further elucidate the chemical principles and workflows associated with the use of 1,3-dioxolanes as protecting groups, the following diagrams have been generated.
Conclusion
The 1,3-dioxolane functional group is an indispensable tool in the arsenal of the synthetic organic chemist. Its robust nature under a variety of non-acidic conditions, coupled with its facile and predictable cleavage under acidic treatment, makes it an ideal choice for the protection of aldehydes and ketones. The wealth of available catalytic systems for both its formation and cleavage allows for fine-tuning of reaction conditions to suit the specific needs of a complex synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively utilize the 1,3-dioxolane protecting group in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 11. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 12. ias.ac.in [ias.ac.in]
Spectroscopic Data Interpretation for 2-(3-phenoxyphenyl)-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-phenoxyphenyl)-1,3-dioxolane. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound. The predicted values are derived from spectral data of analogous compounds, including 2-phenyl-1,3-dioxolane, 3-phenoxybenzaldehyde, and ethylene glycol.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 - 7.00 | m | 9H | Aromatic Protons (C₆H₅O- and -C₆H₄-) |
| ~5.85 | s | 1H | Acetal Proton (-OCHO-) |
| ~4.10 - 3.90 | m | 4H | Dioxolane Protons (-OCH₂CH₂O-) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 155 | Quaternary Aromatic Carbon (Ar-O-Ar) |
| ~140 - 115 | Aromatic Carbons |
| ~103 | Acetal Carbon (-OCHO-) |
| ~65 | Dioxolane Carbons (-OCH₂CH₂O-) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1600 - 1450 | Strong | Aromatic C=C Bending |
| ~1250 - 1200 | Strong | Aryl Ether C-O Stretch |
| ~1150 - 1050 | Strong | Acetal C-O Stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 242 | Moderate | [M]⁺ (Molecular Ion) |
| 241 | Low | [M-H]⁺ |
| 165 | Moderate | [M - C₂H₄O]⁺ |
| 149 | High | [M - C₆H₅O]⁺ |
| 105 | Moderate | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 73 | High | [C₃H₅O₂]⁺ (Dioxolane fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a higher sample concentration (30-50 mg) and a proton-decoupled pulse sequence.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the neat liquid sample of this compound directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI) :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the solution to approximately 10-100 µg/mL.
-
-
Data Acquisition :
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structure-Spectra Correlation.
Preliminary Investigation of 2-(3-phenoxyphenyl)-1,3-dioxolane Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary stability investigation of 2-(3-phenoxyphenyl)-1,3-dioxolane. The document outlines detailed experimental protocols for forced degradation studies, a critical component in the early stages of drug development. Furthermore, it presents a framework for data analysis and visualization to facilitate a thorough understanding of the compound's stability profile.
Introduction
This compound is a molecule of interest in pharmaceutical research. Understanding its intrinsic stability is paramount for the development of safe, effective, and stable drug formulations. Forced degradation, or stress testing, is an essential practice to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[1] This guide details the methodologies for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties and Known Stability Profile
This compound is a cyclic acetal. Acetals are known to be generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions, which would regenerate the parent aldehyde (3-phenoxybenzaldehyde) and ethylene glycol.[2] The ether linkage within the phenoxyphenyl moiety is typically stable but can be cleaved under harsh conditions, such as with strong acids or nucleophiles at elevated temperatures.[2]
Data Presentation: Summarized Stability Data
The following tables are structured to present the quantitative data that would be generated from the described forced degradation studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (and % Area) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | [Insert Data] | 3-phenoxybenzaldehyde ([Insert %]) | [Insert Data] |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | [Insert Data] | [Insert Data] | [Insert Data] |
| Neutral Hydrolysis | Purified Water | 72 hours | 80 | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal | Solid State | 7 days | 80 | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic | Solid State (ICH Option 1) | 1.2 million lux hours & 200 W h/m² | Room Temp | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic | Solution (ICH Option 1) | 1.2 million lux hours & 200 W h/m² | Room Temp | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Characterization of Major Degradation Products
| Degradation Product | Proposed Structure | Molecular Weight ( g/mol ) | Method of Identification (e.g., UPLC-MS/MS) |
| DP-1 | 3-phenoxybenzaldehyde | 198.22 | [Insert Data] |
| DP-2 | [Insert Structure] | [Insert Data] | [Insert Data] |
| DP-3 | [Insert Structure] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
General Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M hydrochloric acid to the mark.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 24, 48, and 72 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M sodium hydroxide to the mark.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 24, 48, and 72 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add purified water to the mark.
-
Incubate the solution at 80°C for 72 hours.
-
Oxidative Degradation
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 3% (v/v) hydrogen peroxide to the mark.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample at the end of the exposure period.
Thermal Degradation
-
Place a known amount of solid this compound in a stable, open container.
-
Expose the solid to a dry heat of 80°C in a calibrated oven for 7 days.
-
At the end of the study, dissolve the sample in a suitable solvent for analysis.
Photolytic Degradation
-
Solid State:
-
Spread a thin layer of solid this compound in a suitable container.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol:water, 1:1).
-
Expose the solution in a photochemically transparent container to the same light conditions as the solid-state sample.
-
A control solution should be kept in the dark under the same conditions.
-
Analytical Methodology: Stability-Indicating UPLC-MS/MS Method
A validated stability-indicating method is crucial for the analysis of stressed samples.
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV detection at a suitable wavelength and mass spectrometric detection in both positive and negative ion modes to identify and characterize degradation products.
Mandatory Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Conclusion
This guide provides a foundational framework for the preliminary stability investigation of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reliable data, which is crucial for identifying potential degradation pathways and developing a validated stability-indicating analytical method. The insights gained from these studies are indispensable for informed decision-making in the subsequent stages of drug development, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
The 3-Phenoxyphenyl Moiety: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenoxyphenyl moiety, a diaryl ether structure, has emerged as a privileged scaffold in organic synthesis, demonstrating remarkable versatility and significance across diverse scientific disciplines. Its unique combination of structural rigidity, conformational flexibility, and electronic properties has made it a cornerstone in the design and synthesis of a wide array of functional molecules, ranging from life-saving pharmaceuticals and high-performance polymers to potent agrochemicals. This technical guide provides a comprehensive overview of the synthesis, applications, and fundamental importance of the 3-phenoxyphenyl core, offering valuable insights for professionals engaged in chemical research and development.
The structural hallmark of the 3-phenoxyphenyl group is the ether linkage between two phenyl rings, with the substitution at the meta position of one ring. This arrangement imparts a distinct three-dimensional geometry that allows for specific and favorable interactions with biological targets and influences the macroscopic properties of materials. Its prevalence in numerous commercially successful products underscores its importance as a key building block in modern organic chemistry.
Significance in Medicinal Chemistry
The 3-phenoxyphenyl moiety is a prominent feature in a variety of bioactive molecules, where it often plays a crucial role in defining the pharmacological profile of a drug. Its lipophilic nature facilitates membrane permeability, a critical factor for oral bioavailability, while its ability to engage in π-π stacking and hydrophobic interactions contributes significantly to binding affinity and target selectivity.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
A notable class of drugs where the 3-phenoxyphenyl moiety is integral to activity is the serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs are vital in the treatment of depression and other mood disorders. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] The 3-phenoxyphenyl group in these molecules is crucial for establishing the necessary hydrophobic interactions within the transporter binding sites.
Applications in Agrochemicals
The 3-phenoxyphenyl moiety is a key structural component in a major class of synthetic insecticides known as pyrethroids. These compounds are synthetic analogs of the natural insecticidal pyrethrins and are characterized by their high efficacy against a broad spectrum of insect pests and low toxicity to mammals and birds.[3] The 3-phenoxybenzyl alcohol is a critical intermediate in the synthesis of many commercial pyrethroids, including permethrin, cypermethrin, and deltamethrin.[4][5]
The presence of the 3-phenoxyphenyl group in pyrethroids is essential for their insecticidal activity. It is believed to contribute to the proper conformational arrangement of the molecule for binding to the voltage-gated sodium channels in the insect's nervous system. This interaction disrupts the normal functioning of the nerve, leading to paralysis and death of the insect.[6][7]
Table 1: Acute Toxicity of Pyrethroid Insecticides Containing the 3-Phenoxyphenyl Moiety [1][4][6][8][9][10]
| Compound | Organism | Route | Toxicity Value (mg/kg or mg/L) |
| Deltamethrin | Rat (oral LD50) | Oral | 30 - 50 |
| Anabas testudineus (96h LC50) | Water | 0.07 | |
| Cypermethrin | Rat (oral LD50) | Oral | 250 - 4150 |
| Permethrin | Rat (oral LD50) | Oral | 430 - 4000 |
| Anabas testudineus (96h LC50) | Water | 0.93 |
Role in Materials Science
In the realm of materials science, the 3-phenoxyphenyl moiety is incorporated into the backbone of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). These materials are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[11][12][13]
The inclusion of the 3-phenoxyphenyl group can enhance the processability of these polymers by improving their solubility in organic solvents without significantly compromising their desirable thermal properties. For instance, the synthesis of poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties results in polymers with high glass transition temperatures (174-196°C) and excellent thermal stability (5% weight loss above 500°C).[11]
Table 2: Thermal Properties of a Poly(aryl ether ketone) Containing a Phenoxyphenyl Moiety [11]
| Property | Value |
| Glass Transition Temperature (Tg) | 174 - 196 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C |
Core Synthetic Methodologies
The construction of the 3-phenoxyphenyl ether linkage is a key transformation in the synthesis of molecules containing this moiety. The Ullmann condensation is the most widely employed method for this purpose.[14][15] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.
Experimental Protocols
1. Synthesis of 3-Phenoxytoluene via Ullmann-type Reaction
This protocol is adapted from patented industrial processes.[16]
-
Reactants: m-Cresol, Chlorobenzene, Potassium Hydroxide, Copper(I) chloride, and a high-boiling point solvent (e.g., quinoline).
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve potassium hydroxide in m-cresol with heating to form the potassium cresolate.
-
Add chlorobenzene and a catalytic amount of copper(I) chloride to the reaction mixture.
-
Heat the mixture to a high temperature (typically around 200°C) and maintain for several hours under a nitrogen atmosphere.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and dilute with an organic solvent such as toluene.
-
Wash the organic layer with dilute hydrochloric acid to remove copper catalyst and then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-phenoxytoluene.
-
2. Synthesis of 3-Phenoxybenzaldehyde
This synthesis often proceeds through the protection of the aldehyde group, followed by the Ullmann condensation, and subsequent deprotection.[7][16][17][18]
-
Reactants: 3-Bromobenzaldehyde, Ethylene glycol, p-Toluenesulfonic acid (catalyst), Phenol, Potassium hydroxide, Copper(I) chloride, and Hydrochloric acid.
-
Procedure:
-
Protection of the aldehyde: Reflux a mixture of 3-bromobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark apparatus to remove water. After completion, neutralize the catalyst and remove the solvent to obtain 2-(3-bromophenyl)-1,3-dioxolane.
-
Ullmann Condensation: In a separate flask, prepare potassium phenoxide by reacting phenol with potassium hydroxide. Add the protected 3-bromobenzaldehyde from the previous step and a catalytic amount of copper(I) chloride. Heat the mixture in a suitable high-boiling solvent (e.g., dimethylformamide or phenol) at elevated temperatures (130-165°C) for several hours.
-
Deprotection: After the coupling reaction is complete, cool the mixture and add dilute hydrochloric acid. Heat the mixture to hydrolyze the acetal and regenerate the aldehyde functionality.
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation to yield 3-phenoxybenzaldehyde.
-
Visualizing Key Pathways and Processes
To better illustrate the significance of the 3-phenoxyphenyl moiety, the following diagrams, generated using the DOT language for Graphviz, depict a key synthetic pathway and a mechanism of action for a class of drugs containing this core structure.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. Permethrin Technical Fact Sheet [npic.orst.edu]
- 7. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. isca.me [isca.me]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. US4229380A - Preparation of 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 17. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 18. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Basic Principles of Acetal Formation with Ethylene Glycol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetal formation is a cornerstone reaction in organic synthesis, primarily utilized for the protection of carbonyl functional groups in aldehydes and ketones.[1] Acetals are characterized by their stability in neutral to strongly basic environments, making them effective protecting groups against nucleophiles such as Grignard reagents, organolithium reagents, and metal hydrides.[2][3] The reaction involves treating a carbonyl compound with an alcohol in the presence of an acid catalyst.[1]
Using a diol, such as ethylene glycol, is particularly advantageous as it forms a cyclic acetal (a 1,3-dioxolane) in a single intramolecular reaction step after the initial hemiacetal formation.[3][4] This process is entropically more favorable than using two separate alcohol molecules, often leading to higher yields and more stable products.[5][6] This guide provides a comprehensive overview of the core principles, mechanism, kinetics, and experimental protocols for the formation of acetals using ethylene glycol.
Core Principles: Thermodynamics and Kinetics
Acetal formation is a reversible equilibrium reaction.[2][5] The overall transformation from a carbonyl and a diol to a cyclic acetal and water involves the breaking of a C=O pi bond and the formation of two new C-O sigma bonds.
Overall Reaction: R(R')C=O + HOCH₂CH₂OH ⇌ R(R')C(OCH₂)₂ + H₂O
To drive the equilibrium towards the product (the acetal), the reaction is typically manipulated according to Le Chatelier's principle. The most common strategy is the removal of water as it is formed, which shifts the equilibrium to the right.[2][4] This is often accomplished using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture.[2][6]
The reaction is not feasible under neutral or basic conditions because the hydroxyl group of the intermediate hemiacetal is a poor leaving group.[4][7] An acid catalyst is required to protonate this hydroxyl group, converting it into a good leaving group (water).[4][7]
Reaction Mechanism
The formation of a cyclic acetal from a ketone and ethylene glycol proceeds through a multi-step mechanism, catalyzed by acid.[3][8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2][3][8]
-
First Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[2][8]
-
Deprotonation: A base (like the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes a proton from the oxonium ion to form a neutral hemiacetal.[2][8]
-
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to be eliminated as water.[3][8]
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming a highly electrophilic oxonium ion.[3][8]
-
Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the ethylene glycol molecule, which is tethered to the intermediate, attacks the oxonium ion carbon in a rapid intramolecular ring-closing step.[3][8]
-
Final Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the stable cyclic acetal product.[8]
Below is a diagram illustrating the step-by-step mechanism.
Caption: The acid-catalyzed mechanism for cyclic acetal formation.
Quantitative Data Summary
The rate and equilibrium of acetal formation are influenced by the structure of the carbonyl compound, the diol, the solvent, and the presence of other additives.[7][9][10]
Kinetic Data
Kinetic studies provide insight into the rate of acetalization. The data below, adapted from a study on flavor aldehydes in e-liquid solvents, illustrates the kinetics of cyclic acetal formation with propylene glycol (PG), a diol structurally similar to ethylene glycol.[10][11] Reactions were monitored by ¹H NMR spectroscopy.[10][11]
Table 1: Kinetic Data for Acetal Formation with Propylene Glycol (PG)
| Aldehyde Flavorant | Solvent (100% PG) | Half-Life (t₁/₂) (days) | Acetal at Equilibrium (%) |
|---|---|---|---|
| trans-Cinnamaldehyde | Propylene Glycol | 0.8 | 36% |
| Benzaldehyde | Propylene Glycol | 2.1 | 86% |
| Vanillin | Propylene Glycol | 16.5 | 29% |
Data sourced from a study on flavorant-acetal formation in simulated e-liquids.[10][11]
The study found that acetalization is generally faster and yields are higher in glycerol (a triol) compared to propylene glycol (a diol).[10][11] The presence of water inhibits the reaction, while acid catalysts (like benzoic acid) accelerate it.[10][11]
Equilibrium Constants
Equilibrium constants (K_eq) quantify the position of the equilibrium. While specific data for a wide range of substrates with ethylene glycol is sparse, data for acetal formation in methanol provides a useful comparison of the relative reactivity of different carbonyl compounds.
Table 2: Equilibrium Constants for Acetal Formation in Methanol at 25°C
| Carbonyl Compound | K_eq (M⁻¹) |
|---|---|
| Formaldehyde | 2.3 x 10³ |
| Acetaldehyde | 1.1 |
| Acetone | 2.2 x 10⁻² |
| Cyclohexanone | 2.1 |
| Benzophenone | 1.2 x 10⁻⁵ |
Data calculated from spectrophotometric measurements.[9]
Generally, aldehydes are more reactive and have more favorable equilibrium constants than ketones due to reduced steric hindrance.[7]
Experimental Protocols
A successful acetal formation protocol requires an appropriate choice of acid catalyst, a solvent that allows for azeotropic removal of water, and proper reaction monitoring.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of a cyclic acetal in a laboratory setting.
Caption: A typical experimental workflow for cyclic acetal synthesis.
Detailed Methodology: Synthesis of 2-Phenyl-1,3-dioxolane
This protocol describes the protection of benzaldehyde using ethylene glycol.
Materials:
-
Benzaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equivalents, catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene (100 mL), benzaldehyde (1 equivalent), and ethylene glycol (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus with a condenser on top of the flask and heat the mixture to reflux.[6] The toluene-water azeotrope will distill and collect in the trap, with the denser water separating to the bottom.
-
Monitoring: Continue reflux until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the benzaldehyde spot/peak.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Quenching and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenyl-1,3-dioxolane.
This detailed methodology provides a robust framework that can be adapted for a wide variety of aldehydes and ketones in drug development and research settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Write the mechanism for the formation of the acetal formed from cyclopent.. [askfilo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(3-phenoxyphenyl)-1,3-dioxolane is a key chemical intermediate, often utilized in the synthesis of pharmaceuticals and agrochemicals, particularly pyrethroid insecticides.[1] Its synthesis is a fundamental example of carbonyl group protection via acetalization. The most direct and common method for its preparation is the acid-catalyzed reaction of 3-phenoxybenzaldehyde with ethylene glycol.[1] This reaction is reversible, necessitating the removal of water to drive the equilibrium towards the product.[2] This protocol details a standard laboratory procedure for this synthesis using a Dean-Stark apparatus for azeotropic water removal.
Reaction Scheme: The synthesis involves the formation of a cyclic acetal from an aldehyde and a diol.
3-phenoxybenzaldehyde + ethylene glycol ⇌ this compound + water
This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[3]
Quantitative Data Summary
The following table outlines the reactants and their suggested quantities for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Moles | Amount |
| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | 1.0 | 0.05 | 9.91 g (8.64 mL) |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 1.2 | 0.06 | 3.72 g (3.35 mL) |
| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.01 | 0.0005 | 95 mg |
| Toluene | C₇H₈ | 92.14 | Solvent | - | 100 mL |
Experimental Protocol
Objective: To synthesize this compound by protecting the aldehyde group of 3-phenoxybenzaldehyde.
Materials:
-
3-Phenoxybenzaldehyde (98%)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup:
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Ensure all glassware is dry before use.
-
-
Charging the Flask:
-
To the round-bottom flask, add 3-phenoxybenzaldehyde (9.91 g, 0.05 mol).
-
Add toluene (100 mL) to dissolve the aldehyde.
-
Add ethylene glycol (3.72 g, 0.06 mol).[4]
-
Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.0005 mol).
-
-
Reaction:
-
Heat the mixture to reflux using the heating mantle. The toluene will begin to boil and co-distill with the water formed during the reaction.
-
Water will collect in the arm of the Dean-Stark trap as an immiscible lower layer, while the toluene will overflow back into the reaction flask.[2]
-
Continue the reflux for 2-4 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is approximately 0.9 mL (from 0.05 mol of reaction).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product, this compound, can be further purified by vacuum distillation. The reported boiling point is 143-146 °C at 0.1 mmHg.[5]
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the aldehyde C=O stretch and the appearance of C-O acetal stretches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (242.27 g/mol ).[6]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Toluene is flammable and has toxic vapors. Avoid inhalation and contact with skin.
-
3-Phenoxybenzaldehyde can be an irritant.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 4. profistend.info [profistend.info]
- 5. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]
- 6. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid-Catalyzed Acetalization of Aromatic Aldehydes with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acid-catalyzed acetalization of aromatic aldehydes with ethylene glycol. This reaction is a cornerstone in organic synthesis for the protection of the carbonyl functional group, a critical step in the multi-step synthesis of complex molecules and active pharmaceutical ingredients.[1][2] Cyclic acetals, such as those formed with ethylene glycol, are particularly stable and are favored due to the entropic advantage of using a single diol molecule.[3]
The reaction is reversible and requires an acid catalyst.[4] To achieve high yields, the water produced during the reaction must be removed, typically through methods like azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[3][4]
Reaction Mechanism
The acid-catalyzed formation of a cyclic acetal from an aromatic aldehyde and ethylene glycol proceeds through a multi-step mechanism involving a hemiacetal intermediate.[4][5]
Step-by-Step Mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the protonated carbonyl carbon.[4]
-
Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a neutral hemiacetal intermediate.[4]
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to be a good leaving group (water).[4]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).[4]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion.[4]
-
Deprotonation: The final deprotonation step yields the stable cyclic acetal and regenerates the acid catalyst.[4]
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of an aromatic acetal.
Application Notes
-
Catalyst Selection: A wide range of acid catalysts can be employed.
-
Homogeneous Catalysts: Traditional mineral acids (H₂SO₄, HCl) and organic acids like p-toluenesulfonic acid (p-TsOH) or ortho-phosphoric acid are effective.[1][6][7] However, they can be corrosive and difficult to separate from the reaction mixture.[7]
-
Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15, zeolites, or sulfonic acid-functionalized metal-organic frameworks (MOFs) offer significant advantages, including easier separation, potential for reuse, and often milder reaction conditions.[6][8] For instance, a sulfonic acid-functionalized MIL-101(Cr) catalyst has shown up to 97% conversion of benzaldehyde.[8]
-
-
Solvent and Water Removal: The choice of solvent is critical for efficient water removal. Toluene or xylene are commonly used as they form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus.[1][9] This is essential to drive the reaction equilibrium toward the product side.[3]
-
Substrate Scope and Chemoselectivity: Acetalization is highly effective for aromatic aldehydes. The reaction is generally chemoselective for aldehydes over ketones, allowing for the selective protection of aldehydes in molecules containing both functional groups.[10]
Quantitative Data Summary
The efficiency of acetalization is highly dependent on the substrate, catalyst, and reaction conditions. The table below summarizes data from various studies.
| Aromatic Aldehyde | Catalyst | Solvent | Conditions | Yield/Conversion | Reference |
| Benzaldehyde | Ortho-phosphoric acid | Toluene | Reflux with water separator | Not specified, product isolated | [1],[11] |
| Benzaldehyde | Sulfonic Acid-functionalized MIL-101(Cr) | Toluene | 110 °C, 30 min | 97% Conversion | [8] |
| Benzaldehyde | Amberlyst-15 | Not specified | Not specified | 70-80% Yield (with glycerol) | [6] |
| p-Chlorobenzaldehyde | p-Toluenesulfonic acid | Xylene | 135-140 °C, 8-24 h | Not specified, process described | [9] |
| Vanillin | Calcium sulphate-silica | Solvent-free | Mixing | 73% Yield | [12] |
Experimental Protocols
Protocol 1: Acetalization of Benzaldehyde using Ortho-Phosphoric Acid
This protocol is adapted from procedures described for the synthesis of benzaldehyde ethylene acetal.[1][11]
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Ethylene glycol (7.5 g, 0.12 mol)
-
Toluene (120 mL)
-
Ortho-phosphoric acid (85%, ~10 drops)
-
Saturated sodium bicarbonate solution
-
Anhydrous potassium carbonate or magnesium sulfate
-
Boiling chips
Equipment:
-
250 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine benzaldehyde, ethylene glycol, toluene, and a few boiling chips in the 250 mL round-bottom flask.
-
Add approximately 10 drops of ortho-phosphoric acid to the mixture.
-
Set up the flask with the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is separated (approximately 1.8 mL or 0.1 mol is the theoretical amount).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a diluted lye solution (e.g., 5% NaOH) and then with water to remove the acid catalyst.
-
Separate the organic phase and dry it over anhydrous potassium carbonate.
-
Filter off the drying agent.
-
Purify the product by distillation. First, distill off the toluene solvent under atmospheric pressure. Then, distill the remaining liquid under reduced pressure (e.g., ~20 hPa) to obtain the pure benzaldehyde ethylene acetal (boiling point: 110-112 °C at 20 hPa).[1]
Protocol 2: Acetalization of p-Chlorobenzaldehyde using p-Toluenesulfonic Acid
This protocol is based on a patented method for the synthesis of p-chlorobenzaldehyde ethylene acetal.[9]
Materials:
-
4-Chlorobenzaldehyde (1 mol equivalent)
-
Ethylene glycol (1.5 - 2.0 mol equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.2 mol equivalents)
-
Xylene (sufficient volume, e.g., 3x the volume of reactants)
Equipment:
-
Reaction vessel equipped with a heating system, stirrer, and a system for azeotropic distillation (e.g., Dean-Stark trap).
Procedure:
-
Charge the reaction vessel with 4-chlorobenzaldehyde, ethylene glycol, xylene, and p-toluenesulfonic acid. The recommended molar ratio of 4-chlorobenzaldehyde : ethylene glycol : p-TsOH is approximately 1 : 1.5 : 0.05.[9]
-
Heat the reaction mixture to 135-140 °C with stirring.
-
Continuously remove the water formed during the reaction via azeotropic distillation.
-
Maintain the reaction at this temperature for 8 to 24 hours, monitoring the progress by a suitable method (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst by washing the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate).
-
Wash with water and dry the organic layer.
-
Isolate the final product by removing the solvent and purifying via distillation under reduced pressure.
References
- 1. spegroup.ru [spegroup.ru]
- 2. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 10. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 11. profistend.info [profistend.info]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-phenoxyphenyl)-1,3-dioxolane as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(3-phenoxyphenyl)-1,3-dioxolane as a protecting group for carbonyl functionalities, a crucial step in multi-step organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.
Introduction
The selective protection of carbonyl groups is a fundamental strategy in organic synthesis to prevent unwanted side reactions during transformations of other functional groups within a molecule.[1][2] this compound serves as a robust and reliable cyclic acetal protecting group for aldehydes. Its stability under neutral to strongly basic conditions, coupled with its facile removal under acidic conditions, makes it an excellent choice for complex synthetic pathways.[3][4] The 3-phenoxyphenyl moiety is a significant structural motif found in various commercially important compounds, including synthetic pyrethroid insecticides, highlighting the industrial relevance of this protecting group.
Chemical Properties
-
IUPAC Name: this compound[5]
-
CAS Number: 62373-79-9[5]
-
Molecular Formula: C₁₅H₁₄O₃[5]
-
Molecular Weight: 242.27 g/mol [5]
-
Stability: Stable under neutral and basic conditions. It is readily hydrolyzed in the presence of acid.[3]
Applications in Organic Synthesis
The primary application of this compound is the temporary protection of the aldehyde group in 3-phenoxybenzaldehyde or related structures. This protection is essential when subsequent reactions involve nucleophiles, bases, or reducing agents that would otherwise react with the aldehyde.
A key feature of using ethylene glycol for protection is the high chemoselectivity for aldehydes over ketones. Aldehydes are sterically less hindered and electronically more reactive, thus they form acetals more readily than ketones.[6][7] This allows for the selective protection of an aldehyde in the presence of a ketone functionality within the same molecule.
The protection strategy is pivotal in the synthesis of complex molecules where multiple functional groups are present. By masking the reactive aldehyde, other transformations, such as Grignard reactions, reductions of esters, or nucleophilic substitutions, can be carried out on other parts of the molecule without affecting the aldehyde.[2]
Data Presentation
The following tables summarize quantitative data for the protection of aldehydes as 1,3-dioxolanes and their subsequent deprotection under various conditions. While specific data for this compound is limited in publicly available literature, the data presented for analogous aryl aldehydes are representative and provide a strong basis for reaction planning.
Table 1: Protection of Aryl Aldehydes with Ethylene Glycol
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TsOH | Toluene | Reflux | 4 | 93 | [8] |
| Benzaldehyde | Dowex 50WX8 | Benzene | Reflux | 30 | 90 | [8] |
| Salicylaldehyde | Montmorillonite K10 | Dichloromethane | Room Temp | 0.5 - 1 | 88-93 | [9][10] |
| 4-Nitrobenzaldehyde | TsOH | Toluene | Reflux | - | High | [11] |
| Various Aldehydes | Camphorsulfonic Acid | Dichloromethane | Room Temp | 0.25 - 2 | 85-95 | [12] |
Table 2: Deprotection of 2-Aryl-1,3-dioxolanes
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | Pyr·TsOH | Acetone, H₂O | Room Temp | 24 h | 98 | [8] |
| 2-Phenyl-1,3-dioxolane | TsOH | Acetone, H₂O | Room Temp | 15 min - 2 h | 84-97 | [8] |
| 2-Phenyl-1,3-dioxolane | HCl | EtOH, H₂O | Room Temp | 4 h | 100 | [8] |
| 2-Phenyl-1,3-dioxolane | H₂SO₄ | - | Room Temp | 30.5 h | 92 | [8] |
| 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide | conc. HCl | THF | Room Temp | - | 80 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection)
This protocol is a general method for the acid-catalyzed acetalization of 3-phenoxybenzaldehyde.
Materials:
-
3-phenoxybenzaldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (TsOH) (0.01 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-phenoxybenzaldehyde, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound
This protocol describes the acid-catalyzed hydrolysis to regenerate the aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (TsOH) (catalytic amount) or dilute HCl
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid or a few drops of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-phenoxybenzaldehyde can be purified by standard methods if required.
Visualizations
Diagram 1: Protection and Deprotection Workflow
Caption: General workflow for the protection of an aldehyde, subsequent synthetic modifications, and final deprotection.
Diagram 2: Chemical Transformation Pathway
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. jocpr.com [jocpr.com]
- 3. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organic chemistry - Several carbonyl groups, which one does ethylene glycol protect? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide [mdpi.com]
- 12. A versatile method for the protection of carbonyl compounds by camphorsulfonic acid | EurekAlert! [eurekalert.org]
Application Note: Protocol for the Acidic Deprotection of 2-(3-phenoxyphenyl)-1,3-dioxolane
Introduction
In organic synthesis, the protection of carbonyl groups is a crucial strategy to prevent unwanted side reactions during the functionalization of other parts of a molecule. The 1,3-dioxolane protecting group, formed by the reaction of an aldehyde or ketone with ethylene glycol, is widely employed due to its stability under neutral and basic conditions. The deprotection of 1,3-dioxolanes to regenerate the carbonyl functionality is typically achieved under acidic conditions through hydrolysis.[1]
This application note provides a detailed protocol for the deprotection of 2-(3-phenoxyphenyl)-1,3-dioxolane to yield 3-phenoxybenzaldehyde, an important intermediate in the synthesis of various commercial products. The protocol outlines different acidic conditions, offering researchers options based on the desired reaction kinetics and the acid sensitivity of other functional groups present in the substrate.
Data Presentation: Comparison of Acidic Deprotection Conditions
The following table summarizes various acidic conditions for the deprotection of 2-aryl-1,3-dioxolanes, providing a comparison of reagents, conditions, and reported yields.
| Catalyst/Reagent | Substrate | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| Conc. H₂SO₄ / H₂O | This compound | Xylene | Reflux | 3 h | 71 | |
| Conc. HCl | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | THF | Room Temp. | Not Specified | 80 | [2] |
| p-Toluenesulfonic acid (pTSA) | General 2-aryl-1,3-dioxolanes | Acetone/Water or THF/Water | Room Temp. to Reflux | Varies | Generally High | [1][3] |
| Pyridinium p-toluenesulfonate (PPTS) | General 2-aryl-1,3-dioxolanes | Dichloromethane/Water or Acetone/Water | Room Temp. to Reflux | Varies | Generally High |
Experimental Protocols
Protocol 1: Deprotection using Sulfuric Acid in a Biphasic System
This protocol is suitable for substrates that are not sensitive to strong acidic conditions.
Materials:
-
This compound
-
Xylene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in xylene in a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water to the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-phenoxybenzaldehyde.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Mild Deprotection using p-Toluenesulfonic Acid (pTSA)
This protocol employs a milder acid catalyst, which is suitable for substrates with acid-sensitive functional groups.
Materials:
-
This compound
-
Acetone or Tetrahydrofuran (THF)
-
Water (H₂O)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of acetone (or THF) and water in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if the deprotection is slow.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the acid by adding saturated sodium bicarbonate solution until the bubbling ceases.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify 3-phenoxybenzaldehyde as needed.
Visualizations
Caption: General experimental workflow for the acidic deprotection.
References
Application Notes and Protocols for the Structural Confirmation of 1,3-Dioxolane Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolanes are five-membered cyclic acetals or ketals that are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and industrial chemicals. Their synthesis, often as protecting groups for 1,2-diols or carbonyl compounds, necessitates unambiguous structural confirmation and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of these derivatives. This document provides detailed application notes and protocols for the use of ¹H, ¹³C, and 2D NMR techniques in the structural elucidation of 1,3-dioxolane derivatives.
Key Structural Features and NMR Probes
The 1,3-dioxolane ring system presents distinct NMR spectral features that are sensitive to substitution patterns and stereochemistry. Key protons and carbons include:
-
C2-H (acetal proton): The chemical shift of this proton is highly diagnostic of the substituents at the C2 position.
-
C4-H and C5-H: The protons on the ethylene glycol backbone of the dioxolane ring. Their chemical shifts and coupling constants are indicative of the substituents at these positions and the ring conformation.
-
C2, C4, and C5 carbons: The ¹³C chemical shifts of these carbons are sensitive to the electronic environment created by the substituents.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The following tables summarize typical ¹H and ¹³C NMR data for a range of 1,3-dioxolane derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Selected 1,3-Dioxolane Derivatives
| Compound | Solvent | δ (ppm) and Multiplicity (J in Hz) |
| 1,3-Dioxolane | CDCl₃ | C2-H₂: 4.88 (s); C4/5-H₂: 3.88 (s) |
| 2-Methyl-1,3-dioxolane | CDCl₃ | C2-H: 4.85 (q, J=5.1); C2-CH₃: 1.32 (d, J=5.1); C4/5-H₂: 3.92-3.80 (m) |
| 2-Phenyl-1,3-dioxolane | CDCl₃ | C2-H: 5.82 (s); C4/5-H₂: 4.15-3.95 (m); Phenyl-H: 7.50-7.30 (m) |
| 2,2-Dimethyl-1,3-dioxolane | CDCl₃ | C2-(CH₃)₂: 1.40 (s); C4/5-H₂: 3.95 (s) |
| (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester | CDCl₃ | C4-H: 4.52 (dd, J=8.0, 6.0); C5-Hₐ: 4.25 (dd, J=8.0, 6.0); C5-Hₑ: 4.15 (dd, J=8.0, 6.0); OCH₃: 3.78 (s); C2-(CH₃)₂: 1.45 (s), 1.40 (s) |
Table 2: ¹³C NMR Data for Selected 1,3-Dioxolane Derivatives
| Compound | Solvent | δ (ppm) |
| 1,3-Dioxolane | CDCl₃ | C2: 95.4; C4/5: 65.3 |
| 2-Methyl-1,3-dioxolane | CDCl₃ | C2: 101.9; C4/5: 65.1; C2-CH₃: 20.9 |
| 2-Phenyl-1,3-dioxolane | CDCl₃ | C2: 103.8; C4/5: 65.3; Phenyl-C: 137.8, 129.5, 128.5, 126.6 |
| 2,2-Dimethyl-1,3-dioxolane | CDCl₃ | C2: 108.8; C4/5: 64.7; C2-(CH₃)₂: 26.9 |
| (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester | CDCl₃ | C=O: 171.5; C2: 110.2; C4: 75.8; C5: 66.9; OCH₃: 52.5; C2-(CH₃)₂: 27.0, 25.6 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a 1,3-dioxolane derivative for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified 1,3-dioxolane derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choosing the Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many 1,3-dioxolane derivatives. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general guide for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz).
a. ¹H NMR Spectroscopy
-
Experiment: Standard 1D proton experiment.
-
Pulse Program: A simple pulse-acquire sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
b. ¹³C NMR Spectroscopy
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Pulse Program: A proton-decoupled pulse-acquire sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 to 4096 scans or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
c. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This is crucial for tracing the connectivity of protons within the dioxolane ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for connecting different spin systems and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is particularly important for determining the relative stereochemistry of substituents on the 1,3-dioxolane ring.[1]
Visualization of Experimental Workflows and Structural Relationships
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized 1,3-dioxolane derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations in a 2-Substituted 1,3-Dioxolane
This diagram visualizes the key COSY and HMBC correlations that are typically observed for a generic 2-substituted 1,3-dioxolane, which are instrumental in confirming its structure.
Caption: Typical 2D NMR correlations in a 1,3-dioxolane.
Conclusion
NMR spectroscopy provides a powerful and comprehensive suite of techniques for the structural confirmation of 1,3-dioxolane derivatives. By systematically applying 1D and 2D NMR experiments and carefully analyzing the resulting chemical shifts, coupling constants, and correlation patterns, researchers can confidently determine the constitution and stereochemistry of these important molecules. The protocols and data presented here serve as a valuable guide for scientists and professionals engaged in the synthesis and characterization of 1,3-dioxolane-containing compounds.
References
Application Notes and Protocols for Copper-Catalyzed Synthesis of Phenoxybenzaldehyde Acetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of phenoxybenzaldehyde acetals, key intermediates in the development of pharmaceuticals and other bioactive molecules. The primary focus is on the copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of the diaryl ether bond.
Introduction
Phenoxybenzaldehyde and its derivatives are important structural motifs found in a variety of biologically active compounds. The synthesis of these molecules often proceeds through a protected acetal intermediate to prevent unwanted side reactions of the aldehyde functionality. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as a powerful tool for the construction of the core phenoxy-aryl bond. This method offers advantages in terms of cost-effectiveness and functional group tolerance compared to other transition metal-catalyzed reactions.
Core Synthesis Methodology: The Ullmann Condensation
The copper-catalyzed Ullmann condensation for the synthesis of phenoxybenzaldehyde acetals involves the coupling of a substituted phenol with a halogenated benzaldehyde acetal in the presence of a copper catalyst, a ligand, and a base.
A general reaction scheme is as follows:
The choice of catalyst, ligand, base, solvent, and temperature are crucial for optimizing the reaction yield and purity of the desired product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Phenoxybenzaldehyde Acetals via Ullmann Condensation
This protocol is adapted from established methods for copper-catalyzed O-arylation of phenols.[1]
Materials:
-
Substituted or unsubstituted phenol (1.2 mmol)
-
Substituted or unsubstituted halogenated benzaldehyde acetal (e.g., 3-bromo-4-fluorobenzaldehyde ethylene acetal) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 - 0.1 mmol, 5-10 mol%)
-
Ligand (e.g., L-proline, N,N-dimethylglycine, picolinic acid) (0.1 - 0.2 mmol, 10-20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)) (3-5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.2 mmol), the halogenated benzaldehyde acetal (1.0 mmol), the chosen ligand (0.1 - 0.2 mmol), and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add the copper(I) iodide catalyst (0.05 - 0.1 mmol) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 100-160 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenoxybenzaldehyde acetal.
Protocol 2: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal
This protocol is based on a patented procedure for the synthesis of a specific phenoxybenzaldehyde acetal derivative.
Materials:
-
Sodium phenolate (27.5 mmol)
-
3-bromo-4-fluorobenzaldehyde ethylene acetal (25 mmol)
-
Copper(I) oxide (Cu₂O) (0.35 mmol)
-
Potassium chloride (KCl) (6.5 mmol)
-
Diglyme (3 mL)
-
Sodium hydride (NaH) (3.5 mmol, for dehydration)
-
Toluene
Procedure:
-
Suspend sodium phenolate (27.5 mmol) in diglyme (3 mL) in a reaction flask.
-
Add sodium hydride (3.5 mmol) for dehydration.
-
Add copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol) to the mixture.
-
Heat the reaction mixture to 155 °C under an inert atmosphere.
-
Slowly add the 3-bromo-4-fluorobenzaldehyde ethylene acetal (25 mmol) to the heated mixture.
-
Stir the mixture at 155 °C for 7 hours.
-
After cooling to room temperature, add toluene (50 mL) and filter to remove inorganic solids.
-
Wash the filtrate with water, dry the organic phase over sodium sulfate, and evaporate the solvent in vacuo to yield the crude product.
-
Purify by vacuum distillation to obtain 4-fluoro-3-phenoxybenzaldehyde ethylene acetal. A yield of approximately 80% can be expected.
Data Presentation
The following tables summarize typical reaction parameters for the copper-catalyzed synthesis of phenoxybenzaldehyde acetals, based on literature data for analogous diaryl ether syntheses.
Table 1: Influence of Catalyst and Ligand on Diaryl Ether Synthesis
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 75-90 |
| 2 | CuI (5) | N,N-Dimethylglycine (10) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-95 |
| 3 | Cu₂O (10) | None | K₃PO₄ | DMF | 120 | 24 | 60-75 |
| 4 | CuCl (10) | Picolinic Acid (20) | K₃PO₄ | DMSO | 110 | 24 | 85-98 |
Table 2: Substrate Scope for Copper-Catalyzed Diaryl Ether Synthesis
| Entry | Aryl Halide | Phenol | Product | Yield (%) |
| 1 | 4-Iodotoluene | 2-Methylphenol | 2-Methyl-4'-methyldiphenyl ether | 92 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenol | 4-Methoxy-4'-nitrodiphenyl ether | 95 |
| 3 | 3-Bromobenzonitrile | Phenol | 3-Phenoxybenzonitrile | 88 |
| 4 | 4-Fluoro-3-bromobenzaldehyde acetal | Phenol | 4-Fluoro-3-phenoxybenzaldehyde acetal | ~80 |
Visualizations
Catalytic Cycle of the Ullmann Condensation
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed Ullmann condensation for the formation of a diaryl ether.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.
Experimental Workflow for Phenoxybenzaldehyde Acetal Synthesis
The following diagram outlines the general experimental workflow for the synthesis and purification of phenoxybenzaldehyde acetals.
Caption: General experimental workflow for copper-catalyzed phenoxybenzaldehyde acetal synthesis.
References
Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for the hydrolysis of the 1,3-dioxolane ring system, a crucial deprotection step in organic synthesis. The protocols and data presented herein are intended to guide researchers in designing and executing efficient and selective hydrolysis reactions.
Introduction
The 1,3-dioxolane group is a widely utilized protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under neutral and basic conditions.[1] The removal of this protecting group, achieved through hydrolysis, is a critical step in many synthetic pathways, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This process is typically catalyzed by acids.[1] The efficiency of the hydrolysis can be influenced by various factors, including the nature of the substrate, the type and concentration of the catalyst, the solvent system, and the reaction temperature.
Data Presentation: Comparison of Catalytic Systems for 1,3-Dioxolane Hydrolysis
The following table summarizes quantitative data from a study on the hydrolysis of the 1,3-dioxolane ketal of isatin, comparing different acid catalysts and reaction conditions. This data allows for a direct comparison of catalyst efficiency and the impact of reaction parameters on conversion rates.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Conversion (%) |
| p-sulfonic acid-calix[1]arene (SCX4) | 2.5 | 160 | 10 | >96 |
| p-sulfonic acid-calix[2]arene (SCX6) | 2.5 | 160 | 10 | >96 |
| p-toluenesulfonic acid (PTSA) | 2.5 | 160 | 30 | >96 |
| p-hydroxybenzenesulfonic acid (PHSA) | 2.5 | 160 | 30 | >96 |
Experimental Protocols
This section provides detailed methodologies for the hydrolysis of 1,3-dioxolanes. The first protocol describes a microwave-assisted method, which often leads to significantly reduced reaction times.[3] The second outlines a more traditional approach using conventional heating.
Protocol 1: Microwave-Assisted Hydrolysis of 1,3-Dioxolane Ketal of Isatin
This protocol is adapted from a study utilizing p-sulfonic acid-calix[n]arenes as recyclable catalysts.[3]
Materials:
-
1,3-dioxolane ketal of isatin (or other 1,3-dioxolane substrate)
-
p-sulfonic acid-calix[1]arene (SCX4) or other suitable acid catalyst
-
Water (deionized)
-
Ethyl acetate
-
30 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor (e.g., Anton Paar Monowave 300)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a 30 mL microwave reaction vessel, add 0.15 mmol of the 1,3-dioxolane ketal, 10 mL of water, and the desired amount of catalyst (e.g., 2.5 mol% of SCX4).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 160 °C) under constant magnetic stirring (800 rpm).[3]
-
Maintain the reaction at the set temperature for the specified duration (e.g., 10 minutes).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product by adding ethyl acetate (5 x 3.3 mL) to the reaction mixture.[3]
-
Separate the organic phase from the aqueous phase. The aqueous phase containing the catalyst can be potentially reused.[3]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected carbonyl compound.
-
Analyze the product for purity and yield using appropriate analytical techniques (e.g., NMR, GC-MS).
Protocol 2: Conventional Heating Hydrolysis of 1,3-Dioxolanes
This protocol describes a general method for the acid-catalyzed hydrolysis of 1,3-dioxolanes using standard laboratory equipment.[1]
Materials:
-
1,3-dioxolane substrate
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, acetic acid, p-toluenesulfonic acid)[1]
-
Water
-
Organic co-solvent (e.g., acetone, 1,4-dioxane, tetrahydrofuran, dichloromethane)[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-dioxolane in a suitable water/organic solvent system in a round-bottom flask equipped with a magnetic stir bar.
-
Add the acid catalyst to the solution. The amount of catalyst will depend on the specific substrate and desired reaction rate.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary using techniques such as column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the hydrolysis of 1,3-dioxolanes.
Caption: Experimental workflow for the hydrolysis of a 1,3-dioxolane.
Caption: Generalized mechanism of acid-catalyzed 1,3-dioxolane hydrolysis.
References
Use of 2-(3-phenoxyphenyl)-1,3-dioxolane in multi-step organic synthesis
Application Notes and Protocols: 2-(3-phenoxyphenyl)-1,3-dioxolane
Introduction
This compound is a cyclic acetal that serves a critical role in multi-step organic synthesis, primarily as a protecting group for the aldehyde functionality of 3-phenoxybenzaldehyde.[1] The 1,3-dioxolane ring system is stable under neutral and basic conditions but is readily cleaved under acidic conditions, allowing for the selective protection and subsequent deprotection of the carbonyl group.[1][2] This controlled stability is fundamental to its utility in complex syntheses where other parts of the molecule must undergo reactions that would otherwise be incompatible with a free aldehyde.[1]
The 3-phenoxyphenyl moiety is a significant structural feature in various commercially important molecules, most notably in the class of synthetic pyrethroid insecticides like permethrin and cypermethrin.[1] Therefore, the synthesis and manipulation of its precursor, 3-phenoxybenzaldehyde, often proceed via the protected this compound intermediate.[1] These notes provide an overview of its applications and detailed protocols for its synthesis and deprotection.
Core Applications in Organic Synthesis
The primary application of this compound is the protection of the aldehyde group in 3-phenoxybenzaldehyde. This strategy is employed to:
-
Prevent Unwanted Side Reactions: The aldehyde group is reactive towards nucleophiles and bases. Protecting it as a dioxolane allows for reactions to be carried out on other parts of the molecule without affecting the aldehyde.[1]
-
Enable Nucleophilic Aromatic Substitution: A key synthetic route to 3-phenoxybenzaldehyde involves the copper-catalyzed reaction of a 3-bromobenzaldehyde acetal with an alkali metal phenolate. The use of the dioxolane as a protecting group is essential for the success of this substitution.[1]
-
Facilitate Reductions and Oxidations: While strong oxidizing agents can cleave the acetal, it is generally stable to mild high-valent chromium reagents (e.g., PCC, PDC).[2] This allows for selective oxidation or reduction of other functional groups.
-
Serve as a Key Intermediate: It is a crucial intermediate in the industrial synthesis of pyrethroid insecticides, which are derived from 3-phenoxybenzyl alcohol, the reduction product of 3-phenoxybenzaldehyde.[1][3]
Experimental Data and Protocols
Synthesis of this compound (Acetalization)
The most common method for synthesizing this compound is the acid-catalyzed condensation of 3-phenoxybenzaldehyde with ethylene glycol.[1] The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.
Table 1: Representative Conditions for Acetalization
| Catalyst | Solvent | Water Removal | Yield | Reference |
| p-Toluenesulfonic acid | Toluene | Dean-Stark Trap | Good to Excellent | [2] |
| Strong Acidic Ion-Exchanging Resins | Toluene | Azeotropic Distillation | High | [3] |
| Tetrabutylammonium tribromide | Absolute Alcohol | Trialkyl orthoformate | Excellent | [2] |
Protocol 1: Synthesis via Acid-Catalyzed Condensation
This protocol describes a classic and efficient method for the preparation of this compound.[1]
Materials:
-
3-Phenoxybenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-phenoxybenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene to the flask to a suitable volume (e.g., to fill approximately half the flask).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Deprotection to 3-Phenoxybenzaldehyde (Hydrolysis)
The deprotection of the dioxolane is typically achieved through acid-catalyzed hydrolysis.[1] The presence of water drives the equilibrium back towards the aldehyde and diol. Various catalysts can be employed, offering different levels of mildness and chemoselectivity.
Table 2: Selected Methods for Deprotection of Dioxolanes
| Catalyst / Reagent | Solvent | Conditions | Key Features | Reference |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Acetone/Water | Room Temp. to Reflux | Standard, robust method | [2] |
| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Very gentle Lewis acid catalyst | [4] |
| NaBArF₄ | Water | 30 °C | Fast (e.g., quantitative conversion in 5 min for 2-phenyl-1,3-dioxolane) | [4][5] |
| Iodine (catalytic) | Acetone/Water | Room Temperature | Neutral conditions, excellent yields | [2] |
| Nickel Boride (in situ) | Methanol | Not specified | Chemoselective, halo/alkoxy groups unaffected | [6] |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free | Grinding, 5-20 min | Solid-phase, rapid conversion | [7] |
Protocol 2: General Acid-Catalyzed Deprotection
This protocol provides a general method for the hydrolysis of the acetal to regenerate the parent aldehyde.
Materials:
-
This compound
-
Acetone
-
Dilute Hydrochloric Acid (e.g., 2M HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Add a sufficient amount of dilute hydrochloric acid to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating can be applied if the reaction is slow.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude 3-phenoxybenzaldehyde.
-
Purify the product by column chromatography or distillation if necessary.
Visualized Workflows and Pathways
The following diagrams illustrate the key roles and relationships of this compound in synthetic chemistry.
Caption: Workflow of the protecting group strategy using this compound.
Caption: Synthetic pathway from the dioxolane intermediate to pyrethroid insecticides.
References
- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 1,3-Dioxolane Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the formation of 1,3-dioxolane, a common reaction intermediate, protecting group, and solvent in pharmaceutical development. The following sections detail various analytical techniques, from chromatographic separation to in-situ spectroscopic monitoring, complete with experimental protocols and quantitative performance data.
Introduction to 1,3-Dioxolane Formation
1,3-Dioxolanes are cyclic acetals or ketals formed from the reaction of an aldehyde or a ketone with a 1,2-diol, typically ethylene glycol. This reaction is often acid-catalyzed and is reversible.[1][2] Monitoring the formation of 1,3-dioxolane is crucial for reaction optimization, kinetic studies, and ensuring the complete conversion of starting materials or the removal of the protecting group in multi-step syntheses.
Analytical Techniques for Monitoring 1,3-Dioxolane
Several analytical techniques can be employed to monitor the formation of 1,3-dioxolane. The choice of method depends on the specific requirements of the analysis, such as the need for real-time monitoring, the complexity of the sample matrix, and the desired quantitative accuracy.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 1,3-dioxolane. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and selectivity.
Quantitative Performance Data for GC Methods
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Notes |
| GC-FID[3][4] | 1,3-Dioxolane | 12.9 mg/m³ (in air)[3] | 97%[3] | - | For workplace air monitoring, can be adapted for reaction monitoring. |
| GC-FID[4] | 1,3-Dioxolane | 2.1 µ g/media | - | - | Method for collected samples on sorbent tubes. |
| GC-MS[5] | 2-Methyl-1,3-dioxolane | 0.43 ng/mL | 89-90% | <5.1% | Analysis in shampoo samples, demonstrates sensitivity for substituted dioxolanes. |
Experimental Protocol: GC-FID Analysis of 1,3-Dioxolane
This protocol is adapted from established methods for the analysis of 1,3-dioxolane and other volatile organic compounds.[3][6]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: Chromatographic data system (e.g., Empower™, ChemStation).
2. Reagents and Standards:
-
1,3-Dioxolane, analytical standard grade.
-
Internal Standard (IS): Cyclooctane or other suitable non-interfering compound.
-
Solvent: Dichloromethane or a solvent compatible with the reaction mixture and GC analysis.
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 100 mg of 1,3-dioxolane in 100 mL of solvent.
-
Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 100 mg of the internal standard in 100 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution and adding a constant concentration of the internal standard to each.
3. Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points.
-
Quench the reaction if necessary (e.g., by adding a base to neutralize the acid catalyst).
-
Dilute the aliquot with a known volume of solvent containing the internal standard.
-
Vortex the sample to ensure homogeneity.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to a GC vial for analysis.
4. Analysis and Quantification:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram and integrate the peak areas for 1,3-dioxolane and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of 1,3-dioxolane to the internal standard against the concentration of 1,3-dioxolane for the calibration standards.
-
Determine the concentration of 1,3-dioxolane in the reaction sample from the calibration curve.
Experimental Protocol: GC-MS Analysis for Identification and Quantification
This protocol is suitable for both the identification of 1,3-dioxolane and its derivatives and for quantitative analysis, particularly at low concentrations.[5][7]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column and Temperature Program: As described for the GC-FID method.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-300.
-
Data Acquisition: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. For 1,3-dioxolane, characteristic ions include m/z 73, 43, and 29.
2. Sample Preparation and Analysis:
-
Follow the same sample preparation procedure as for the GC-FID method.
-
For quantification, use an internal standard and prepare calibration standards.
-
In SIM mode, monitor characteristic ions of 1,3-dioxolane and the internal standard.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds like 1,3-dioxolane, HPLC can be a viable alternative, especially for less volatile substituted dioxolanes or when direct injection of a complex reaction mixture is desired without derivatization. Since 1,3-dioxolane lacks a strong chromophore, UV detection can be challenging at low concentrations. A Refractive Index Detector (RID) or coupling to a mass spectrometer (LC-MS) may be more suitable.
Experimental Protocol: HPLC-UV Analysis of Substituted 1,3-Dioxolanes (Adapted)
This protocol is adapted from a method for a substituted 1,3-dioxolane and may require optimization for the parent compound.[4]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be adjusted for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Low UV, e.g., 210 nm, as 1,3-dioxolane has weak UV absorbance.
-
Injection Volume: 10 µL.
2. Reagents and Standards:
-
1,3-Dioxolane, analytical standard grade.
-
Mobile phase solvents: HPLC grade acetonitrile and water.
3. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the elution of 1,3-dioxolane. The retention time will need to be determined by injecting a standard solution.
-
Quantification can be performed using an external standard calibration curve.
In-Situ Spectroscopic Techniques
In-situ techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of the reaction progress without the need for sample withdrawal and preparation.
Experimental Protocol: In-Situ NMR Monitoring
This protocol provides a general framework for using NMR to monitor the formation of 1,3-dioxolane.[8]
1. Instrumentation:
-
NMR Spectrometer: Equipped with a flow-through NMR tube or a standard NMR tube for periodic analysis.
2. Experimental Setup:
-
The reaction is set up in a suitable deuterated solvent if possible, or a co-solvent system is used.
-
The reaction can be run directly in an NMR tube placed in the spectrometer at the desired temperature.
-
For continuous monitoring, the reaction mixture can be circulated through a flow cell within the NMR probe.
3. Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the starting materials (e.g., the aldehydic proton and the hydroxyl protons of the diol) and the appearance of the signals for 1,3-dioxolane (e.g., the methylene protons of the dioxolane ring).
-
The integration of these peaks can be used to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics.
Experimental Protocol: In-Situ FTIR Monitoring
FTIR spectroscopy can be used to monitor the functional group changes during the reaction.[2][3]
1. Instrumentation:
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) probe.
2. Experimental Setup:
-
Immerse the ATR probe directly into the reaction vessel.
-
Ensure good mixing to allow for a representative sample at the probe's surface.
3. Data Acquisition:
-
Collect FTIR spectra at regular intervals throughout the reaction.
-
Monitor the decrease in the absorbance of the C=O stretching band of the starting aldehyde or ketone (around 1700-1750 cm⁻¹) and the O-H stretching band of the diol (broad peak around 3200-3600 cm⁻¹).
-
Simultaneously, monitor the increase in the absorbance of the C-O-C stretching bands of the 1,3-dioxolane product (typically in the 1200-1000 cm⁻¹ region).
-
The change in peak intensity or area over time can be correlated with the extent of the reaction.
Visualizations
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 3. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clairet.co.uk [clairet.co.uk]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Acetalization of 3-Chlorobenzaldehyde with Ethylene Glycol
Audience: Researchers, scientists, and drug development professionals.
Introduction: In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The carbonyl group of aldehydes and ketones is highly reactive towards nucleophiles and bases. Acetalization is a common and robust method for protecting carbonyls, converting them into acetals (or ketals) that are stable under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[1][2][3] Cyclic acetals, such as the 1,3-dioxolane formed from the reaction with ethylene glycol, are particularly favored due to their enhanced stability.[4]
This document provides detailed protocols for the synthesis of 2-(3-chlorophenyl)-1,3-dioxolane, the ethylene glycol acetal of 3-chlorobenzaldehyde. This intermediate is valuable in syntheses where the aldehyde functionality must be masked while other transformations are performed on the molecule. The protocols cover acid-catalyzed methods with provisions for both azeotropic and vacuum-assisted water removal.
Reaction Scheme:
The acid-catalyzed reaction between 3-chlorobenzaldehyde and ethylene glycol yields the corresponding cyclic acetal, 2-(3-chlorophenyl)-1,3-dioxolane, and water. The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the product.[3][4]
-
Reactants: 3-Chlorobenzaldehyde, Ethylene Glycol
-
Product: 2-(3-chlorophenyl)-1,3-dioxolane
-
Catalyst: Acid (e.g., p-Toluenesulfonic acid, ortho-Phosphoric acid)
Mechanism Overview:
The formation of an acetal from an aldehyde and an alcohol proceeds via a two-stage, acid-catalyzed mechanism.[3]
-
Hemiacetal Formation: The carbonyl oxygen is first protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[4]
-
Acetal Formation: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of water results in a resonance-stabilized oxonium ion. The second hydroxyl group of the ethylene glycol molecule then performs an intramolecular nucleophilic attack on this cation, and a final deprotonation step yields the stable cyclic acetal product.[3][4]
Experimental Protocols
Two common and effective protocols for the acetalization of 3-chlorobenzaldehyde are presented below.
Protocol 1: Azeotropic Water Removal using a Dean-Stark Apparatus
This classic method uses a solvent that forms an azeotrope with water (e.g., toluene or xylene) to physically remove water from the reaction mixture as it is formed, driving the reaction to completion.[5][6][7]
Materials:
-
3-chlorobenzaldehyde
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.01 - 0.05 equivalents)
-
Toluene or Xylene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add 3-chlorobenzaldehyde, toluene (or xylene), ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-(3-chlorophenyl)-1,3-dioxolane.
Protocol 2: Solvent-Free Acetalization with Vacuum-Assisted Water Removal
This method avoids the use of a solvent and removes water by heating the reaction mixture under reduced pressure. This approach is often faster and results in a higher concentration of reactants. A similar procedure has been successfully applied to the synthesis of 3-bromobenzaldehyde acetal.[8]
Materials:
-
3-chlorobenzaldehyde
-
Ethylene glycol (1.05 - 1.2 equivalents)
-
An acid catalyst (e.g., p-TSA or a proprietary acid) (0.005 - 0.01 equivalents)
-
10% Sodium hydroxide solution
-
Reaction flask with a distillation head, vacuum pump, magnetic stirrer, and heating mantle.
Procedure:
-
Setup: Equip a reaction flask for distillation under reduced pressure.
-
Charging the Flask: Combine 3-chlorobenzaldehyde, ethylene glycol, and the acid catalyst in the flask.
-
Reaction: Begin stirring and heat the mixture to 100-130 °C while applying vacuum (e.g., 0.06–0.095 Mpa). Water generated during the reaction will be distilled off and collected.[8]
-
Monitoring: The reaction is complete when water distillation ceases. Monitor the reaction progress by GC analysis until the starting material peak area is minimal (e.g., ≤1.5%).[8]
-
Workup: Cool the reaction mixture to approximately 70 °C. Transfer the crude product to a separatory funnel. The excess ethylene glycol may separate as a layer. Wash the organic layer with a 10% sodium hydroxide solution to neutralize the catalyst.[8]
-
Purification: The resulting crude acetal can be purified by vacuum distillation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the acetalization of benzaldehyde and its halogenated analogues, which serve as a guide for optimizing the synthesis of 2-(3-chlorophenyl)-1,3-dioxolane.
| Catalyst | Substrate Analogue | Solvent | Method | Temperature | Time | Yield/Conversion | Reference |
| p-Toluenesulfonic acid | Phenyl 4-chlorophenylmethyl ketone | Toluene | Dean-Stark | Reflux | 3 days | 98% | [5] |
| p-Toluenesulfonic acid | 4-chlorobenzaldehyde | Xylene | Dean-Stark | Reflux | - | High | [7] |
| ortho-Phosphoric acid | Benzaldehyde | Toluene | Dean-Stark | Reflux | - | Good | [6][9] |
| Acid dimethyl | 3-bromobenzaldehyde | None | Vacuum | 120 °C | ~3 hours | >95% (GC Purity) | [8] |
Deprotection Protocol
The acetal group is stable in basic and neutral media but can be readily cleaved under acidic aqueous conditions to regenerate the parent aldehyde.[3][10]
Procedure:
-
Dissolve the acetal, 2-(3-chlorophenyl)-1,3-dioxolane, in a mixture of a water-miscible solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting acetal is consumed.
-
Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and evaporate the solvent to obtain the deprotected 3-chlorobenzaldehyde.
Visualizations
Logical Workflow for Acetal Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of 2-(3-chlorophenyl)-1,3-dioxolane.
Caption: General experimental workflow for the synthesis of 2-(3-chlorophenyl)-1,3-dioxolane.
References
- 1. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. profistend.info [profistend.info]
- 7. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 8. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]
- 9. spegroup.ru [spegroup.ru]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common method for synthesizing this compound?
A1: The most widely used method is the direct acid-catalyzed acetalization of 3-phenoxybenzaldehyde with ethylene glycol.[1] This reaction is a classic and efficient way to form the 1,3-dioxolane ring, which serves to protect the aldehyde functional group. The reaction is reversible and requires the removal of water to drive it to completion.
Q2: What are the critical factors that significantly influence the reaction yield?
A2: Several factors can impact the yield of this compound synthesis:
-
Water Removal: Since the acetalization reaction is reversible, the continuous and efficient removal of water is crucial to shift the equilibrium towards the product.[1][2]
-
Catalyst Choice and Concentration: The type of acid catalyst and its concentration play a vital role. Strong acids like p-toluenesulfonic acid are commonly used.[1]
-
Reactant Stoichiometry: The molar ratio of ethylene glycol to 3-phenoxybenzaldehyde can affect the reaction rate and equilibrium position. An excess of ethylene glycol is often used.[3]
-
Reaction Temperature and Duration: Optimal temperature and reaction time are necessary to ensure the reaction goes to completion without promoting side reactions.[3]
-
Solvent Selection: An inert solvent that forms an azeotrope with water, such as toluene or benzene, is typically used to facilitate water removal.[1][4]
Q3: Which acid catalysts are most effective for this synthesis?
A3: A variety of Brønsted and Lewis acid catalysts can be employed. Commonly used and effective catalysts include:
-
p-Toluenesulfonic acid (p-TsOH)[1]
-
Sulfuric acid (H₂SO₄)[5]
-
Hydrochloric acid (HCl)[5]
-
Strongly acidic ion-exchange resins (e.g., Amberlite IR-120, Dowex 50W)[5]
-
Heteropolyacids like tungstophosphoric acid loaded on metal oxides (e.g., H₃PW₁₂O₄₀/TiO₂) have also shown high activity.[6]
Q4: What are the most effective techniques for removing water during the reaction?
A4: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus. The reaction is typically carried out in a solvent like toluene that forms a low-boiling azeotrope with water.[1][2] As the mixture is refluxed, the water-toluene azeotrope distills over and is collected in the Dean-Stark trap, where the denser water separates and can be removed, while the toluene is returned to the reaction flask. Other methods include the use of dehydrating agents like trialkyl orthoformates or molecular sieves.[2]
Q5: What is the standard workup and purification procedure for this compound?
A5: A typical workup procedure involves the following steps:
-
Cooling the reaction mixture to room temperature.
-
Neutralizing the acid catalyst with a base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.[1]
-
Washing the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by vacuum distillation or column chromatography to obtain the final product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
This is one of the most frequent challenges. The following sections outline potential causes and their corresponding solutions.
An incomplete reaction is often due to suboptimal reaction conditions.
Solution:
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Optimize Temperature: Ensure the reaction is maintained at the appropriate reflux temperature to facilitate both the reaction rate and the azeotropic removal of water.
-
Adjust Reactant Ratio: Using a slight excess of ethylene glycol (e.g., 1.5 to 2.5 equivalents) can help drive the reaction forward.[3]
The presence of water in the reaction mixture will push the equilibrium back towards the starting materials, significantly reducing the yield.
Solution:
-
Ensure Proper Dean-Stark Operation: Check that the Dean-Stark apparatus is set up correctly and that the azeotrope is distilling and separating as expected.
-
Use a Suitable Solvent: Toluene is a common choice for its ability to form an azeotrope with water and its appropriate boiling point.[1][3]
-
Consider a Dehydrating Agent: In addition to azeotropic removal, molecular sieves can be added to the reaction flask to sequester water.[2]
The catalyst may be inactive, used in an insufficient amount, or inappropriate for the specific reaction conditions.
Solution:
-
Verify Catalyst Activity: Use a fresh or properly stored catalyst. Some acid catalysts can degrade over time.
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little will result in a slow reaction, while too much can lead to side reactions. A catalytic amount (e.g., 0.002 molar proportion relative to the aldehyde) is typically sufficient.[7]
-
Select an Appropriate Catalyst: For acid-sensitive substrates, a milder catalyst or a solid acid catalyst might be preferable to minimize side reactions.
Problem: Presence of Significant Impurities in the Product
Impurities can arise from side reactions or an incomplete workup.
Side reactions can be promoted by excessive heat or the presence of impurities in the starting materials.
Solution:
-
Control Reaction Temperature: Avoid excessively high temperatures that could lead to the degradation of reactants or products.
-
Use Pure Reactants: Ensure that the 3-phenoxybenzaldehyde and ethylene glycol are of high purity to prevent unwanted side reactions.
-
Minimize Reaction Time: Once the reaction is complete, as determined by monitoring, proceed with the workup to avoid potential product degradation.
Residual acid catalyst, starting materials, or byproducts may co-elute or co-distill with the product.
Solution:
-
Thorough Neutralization: Ensure the acid catalyst is completely neutralized before extraction, as residual acid can catalyze the reverse reaction during workup or purification.
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
-
Optimize Purification:
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation is an effective purification method.[5]
-
Column Chromatography: For separating compounds with close boiling points or for removing non-volatile impurities, column chromatography is the preferred method.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Acetalization Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | 110-120 (Reflux) | 6-12 | ~95% (crude) | [3] |
| Sulfuric acid | Xylene | Boiling | 3 | 71% | [5] |
| 20 wt% H₃PW₁₂O₄₀/TiO₂ | Toluene | 110 | 2 | 90.1% | [6] |
| Copper powder/Cuprous chloride | Phenol | 195-205 | - | 50% (from benzaldehyde) | [5] |
Experimental Protocols
Protocol: Synthesis of this compound via Acid-Catalyzed Acetalization
This protocol is a general guideline based on common literature procedures.[1][3]
Materials:
-
3-phenoxybenzaldehyde
-
Ethylene glycol (1.5 - 2.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.5-1 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 3-phenoxybenzaldehyde, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, and the reaction is deemed complete by TLC or GC analysis (typically 6-12 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Visualizations
Diagram 1: Reaction Mechanism of Acid-Catalyzed Acetalization
Caption: Acid-catalyzed mechanism for the formation of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in dioxolane synthesis.
References
- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]
- 6. A Green and Sustainable Approach for Acetalization of Benzaldehyde Using Tungstophosphoric Acid Loaded on Metal Oxide Catalysts. | [Journal of Chemical Society of Pakistan • 2019] | PSA • ID 116397 [psa.pastic.gov.pk]
- 7. EP0289669B1 - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-(3-phenoxyphenyl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(3-phenoxyphenyl)-1,3-dioxolane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound typically include:
-
Unreacted Starting Materials: 3-phenoxybenzaldehyde and ethylene glycol may be present if the acetalization reaction did not go to completion.
-
Hydrolysis Products: The acetal can hydrolyze back to 3-phenoxybenzaldehyde and ethylene glycol, especially in the presence of acidic conditions and water.[1]
-
Side-Reaction Products: Depending on the synthetic route, other related substances may be formed. For instance, if starting from 2-(3-chlorophenyl)-1,3-dioxolane and phenol, unreacted chloro-precursor could be an impurity.[2]
-
Solvent Residues: Residual solvents used in the synthesis, such as toluene, may be present in the crude product.[1]
Q2: Which purification techniques are most effective for this compound?
The most commonly employed and effective purification techniques for this compound are:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile impurities.
-
Column Chromatography: This technique is useful for separating the product from impurities with different polarities.
-
Recrystallization: While less commonly cited for this specific compound, recrystallization can be a powerful technique for achieving high purity if a suitable solvent system is identified.
Q3: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound under vacuum has been reported to be in the range of 143-146 °C at 0.1 mmHg .[2]
Troubleshooting Guides
Vacuum Distillation
Problem: Low yield of purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: | Before distillation, ensure the synthesis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. |
| Product Loss During Work-up: | Minimize aqueous washes to prevent hydrolysis of the acetal. Ensure complete extraction of the product from the reaction mixture. |
| Improper Vacuum: | Check the vacuum pump and all connections for leaks. A stable and sufficiently low pressure is crucial for distillation at the reported temperature. |
| Distillation Temperature Too High/Low: | Carefully control the heating mantle temperature to maintain a steady distillation rate. A temperature that is too high can lead to decomposition, while a temperature that is too low will result in a slow or incomplete distillation. |
Problem: Product is not pure after distillation (contains starting materials).
| Possible Cause | Troubleshooting Step |
| Inefficient Fractional Distillation: | Use a fractionating column (e.g., Vigreux column) to improve the separation of components with close boiling points. |
| Co-distillation with Impurities: | If impurities have similar boiling points to the product, consider an alternative purification method like column chromatography. |
| Hydrolysis During Work-up: | Neutralize any acidic catalyst thoroughly before distillation. Ensure all apparatus is dry to minimize water content.[1] |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System (Mobile Phase): | Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal mobile phase for separation. The ideal system should give a good separation between the product spot and impurity spots. |
| Incorrect Stationary Phase: | Silica gel is a common and generally effective stationary phase for this type of compound. Ensure the silica gel is properly activated and packed in the column. |
| Column Overloading: | Do not load too much crude product onto the column. This can lead to broad peaks and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. |
| Column Channeling: | Ensure the column is packed uniformly to prevent the solvent from creating channels, which leads to inefficient separation. |
Problem: Product elutes too quickly or too slowly.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Polarity is Too High: | If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Mobile Phase Polarity is Too Low: | If the product elutes too slowly or not at all, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Short path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Assemble the short path distillation apparatus, ensuring all joints are properly greased and sealed.
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Slowly evacuate the system to a pressure of approximately 0.1 mmHg.
-
Begin stirring and gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at a head temperature of 143-146 °C .[2]
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or TLC. A purity of >95% can be expected.[2]
-
Once the desired product has been collected, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Hexane
-
Ethyl acetate
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased if the product is not eluting.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Key Parameters | Reported Purity | Reference |
| Vacuum Distillation | Boiling Point: 143-146 °C at 0.1 mmHg | > 95% (by GC) | [2] |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Purity is dependent on the specific conditions and crude sample composition. | General Method |
| Recrystallization | Solvent System: To be determined experimentally (e.g., ethanol/water, hexane/ethyl acetate). | Purity is dependent on the specific conditions and crude sample composition. | General Method |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purification issues.
References
Optimizing reaction temperature for 2-(3-phenoxyphenyl)-1,3-dioxolane synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the acid-catalyzed acetalization of 3-phenoxybenzaldehyde with ethylene glycol.[1] This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the desired product.[2][3]
Q2: What type of catalyst is typically used for this reaction?
A2: A variety of Brønsted and Lewis acid catalysts can be used for acetal formation. Common examples include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and heterogeneous catalysts like acidic resins or zeolites.[2][4][5] The choice of catalyst can influence reaction time and temperature.
Q3: What is the optimal reaction temperature for this synthesis?
A3: The optimal reaction temperature can vary depending on the catalyst, solvent, and scale of the reaction. Generally, temperatures can range from ambient temperature to the reflux temperature of the solvent used.[2][3] For instance, some acid-catalyzed acetalizations are carried out at temperatures between 70 °C and 120 °C.[4][6] It is recommended to start with a moderate temperature (e.g., 80-100 °C) and optimize based on reaction monitoring.
Q4: How is the water byproduct typically removed?
A4: The removal of water is essential to achieve a high yield.[2][3] This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[6][7] Alternatively, a drying agent or performing the reaction under vacuum can also be effective.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive or insufficient catalyst. 2. Incomplete water removal. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use fresh, anhydrous catalyst. Increase catalyst loading incrementally (e.g., from 0.1 mol% to 1 mol%). 2. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is effectively removing water. Consider adding molecular sieves to the reaction mixture. 3. Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC or GC. 4. Extend the reaction time and monitor the consumption of the starting material. |
| Presence of starting material (3-phenoxybenzaldehyde) in the final product | 1. Reaction has not gone to completion. 2. Equilibrium has shifted back to the reactants during workup. | 1. See solutions for "Low or no product yield". 2. Ensure the workup procedure is performed under neutral or slightly basic conditions to prevent hydrolysis of the acetal.[1] |
| Formation of side products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor for improvement in product purity. 2. Use purified starting materials. |
| Product decomposes during purification | 1. The product is sensitive to acidic conditions. | 1. Neutralize any residual acid before distillation. Consider purification by column chromatography on a neutral stationary phase (e.g., silica gel deactivated with triethylamine). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-phenoxybenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-phenoxybenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and toluene (as solvent).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).
-
Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 7. profistend.info [profistend.info]
- 8. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]
Troubleshooting low conversion rates in copper-catalyzed etherification reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in copper-catalyzed etherification reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My copper-catalyzed etherification reaction has a low yield. What are the most common causes?
Low conversion rates in copper-catalyzed etherification, often a variation of the Ullmann condensation, can stem from several factors.[1][2] The primary areas to investigate are the catalyst system (copper source and ligand), the base, the solvent, the reaction temperature, and the purity of your starting materials. Catalyst deactivation is also a frequent issue.[3][4]
A logical workflow for troubleshooting this issue is outlined below.
References
Technical Support Center: Efficient Water Removal in 1,3-Dioxolane Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing water removal methods for 1,3-dioxolane formation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is water removal critical in 1,3-dioxolane formation?
A1: The formation of 1,3-dioxolanes from carbonyl compounds and diols is a reversible equilibrium reaction.[1][2] Water is a byproduct of this reaction. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product, thereby increasing the yield of the desired 1,3-dioxolane.[3]
Q2: What are the most common methods for water removal in a laboratory setting?
A2: The most prevalent laboratory-scale methods are azeotropic distillation using a Dean-Stark apparatus, the use of dehydrating agents like molecular sieves, and chemical scavenging with reagents such as trimethyl orthoformate.[4]
Q3: How do I choose the best water removal method for my specific reaction?
A3: The choice of method depends on several factors including the scale of the reaction, the boiling point of the solvent, the sensitivity of the reactants and products to heat and acidic or basic conditions, and the desired purity of the final product. See the comparison table and the troubleshooting guides below for more specific guidance.
Q4: Can I reuse molecular sieves?
A4: Yes, molecular sieves can be regenerated and reused. This is typically done by heating them in an oven at high temperatures (e.g., 200-315 °C) under a stream of inert gas or under vacuum to drive off the adsorbed water.[5][6]
Q5: What are the safety precautions I should take when removing water from my reaction?
A5: Safety precautions are specific to the method used. For a Dean-Stark apparatus, ensure proper assembly to avoid leaks and pressure buildup, and use a suitable solvent.[7][8] When handling molecular sieves, avoid inhalation of the dust.[9] Trimethyl orthoformate is flammable and an irritant; handle it in a well-ventilated fume hood and avoid sources of ignition.[5][10][11][12] Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Troubleshooting Guides
Azeotropic Distillation using a Dean-Stark Apparatus
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No water is collecting in the Dean-Stark trap. | 1. The reaction has not started or is very slow. 2. The solvent does not form an azeotrope with water. 3. The reaction temperature is too low to allow the azeotrope to distill. 4. Leaks in the glassware setup. | 1. Confirm the presence and activity of the acid catalyst. 2. Ensure you are using a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, cyclohexane).[13] 3. Increase the heating mantle temperature to ensure vigorous reflux. 4. Check all joints and connections for a proper seal. |
| Water is co-distilling but not separating from the solvent in the trap. | 1. The solvent has a density similar to or greater than water, and you are using a standard Dean-Stark trap. 2. The cooling in the condenser is insufficient, causing the azeotrope to escape. | 1. Use a Dean-Stark trap designed for solvents denser than water (reverse Dean-Stark).[7] 2. Ensure a steady and adequate flow of cold water through the condenser. |
| The reaction is not going to completion despite water collection. | 1. The reaction has reached equilibrium, and the rate of water formation has slowed. 2. The catalyst has deactivated. | 1. Continue the reaction for a longer period. 2. Add a fresh portion of the acid catalyst. |
Using Molecular Sieves
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 1,3-dioxolane. | 1. The molecular sieves are not activated (already saturated with water). 2. The pore size of the molecular sieves is incorrect. 3. An insufficient amount of molecular sieves was used. | 1. Activate the molecular sieves by heating them in an oven at high temperature under vacuum or inert gas flow before use.[5] 2. Use 3Å or 4Å molecular sieves for water removal. 3Å is generally preferred as it excludes most organic molecules.[14] 3. Use a sufficient quantity of molecular sieves (typically 1-2 g per 10 mL of solvent). |
| The reaction is very slow. | 1. The molecular sieves are neutralizing the acid catalyst. | 1. Add the molecular sieves to the reaction mixture before adding the acid catalyst to allow them to adsorb any residual water from the solvent and reagents first. Alternatively, use a setup where the sieves are not in direct contact with the reaction mixture, such as in a Soxhlet extractor. |
| Difficulty in separating the molecular sieves from the reaction mixture after completion. | 1. The powdered form of molecular sieves was used. | 1. Use beaded molecular sieves, which are easier to filter. 2. If using powdered sieves, dilute the reaction mixture with a suitable solvent and filter through a pad of celite. |
Chemical Water Scavengers (e.g., Trimethyl Orthoformate)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction. | 1. Insufficient amount of trimethyl orthoformate used. 2. The catalyst is not effective. | 1. Use a stoichiometric amount or a slight excess of trimethyl orthoformate relative to the amount of water expected to be produced. 2. Ensure an appropriate acid catalyst is present and active. |
| Formation of byproducts. | 1. Trimethyl orthoformate can react with other functional groups in the starting materials. | 1. This method may not be suitable for complex molecules with multiple reactive sites. Consider an alternative water removal method. |
Data Presentation: Comparison of Water Removal Methods
| Method | Typical Yield | Reaction Time | Advantages | Disadvantages | Ideal Scale |
| Azeotropic Distillation (Dean-Stark) | High to Excellent (>90%)[15] | 2 - 24 hours | - Continuous water removal. - Reaction progress can be monitored by the volume of water collected. - Suitable for a wide range of reaction scales. | - Requires heating to the boiling point of the solvent, which may not be suitable for heat-sensitive compounds. - Requires a solvent that forms an azeotrope with water.[7] | 50 mg to >100 g |
| Molecular Sieves | Good to Excellent (80-95%) | 1 - 12 hours | - Can be used at room temperature. - Simple experimental setup. - Can be used with a variety of solvents. | - Can be slow. - May require a large excess of sieves. - Can be difficult to separate from the reaction mixture if in powdered form.[14] | <1 g to 50 g |
| Chemical Scavengers (e.g., Trimethyl Orthoformate) | High to Excellent (>90%)[16] | 0.5 - 6 hours | - Rapid and efficient water removal. - Does not require heating. | - Stoichiometric amounts of the reagent are required. - Can introduce byproducts. - May react with other functional groups. | <1 g to 20 g |
| Reactive Distillation | Excellent (>95%)[17] | Continuous | - Combines reaction and separation in a single unit, increasing efficiency. - High conversion and purity of the product. | - Complex setup. - More suitable for industrial-scale production.[18] | Primarily Industrial |
Experimental Protocols
Protocol 1: 1,3-Dioxolane Formation using a Dean-Stark Apparatus
Materials:
-
Carbonyl compound (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (to make a 0.5 M solution of the carbonyl compound)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound, ethylene glycol, and toluene.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[19]
-
Fill the Dean-Stark trap with toluene.
-
Add the p-toluenesulfonic acid monohydrate to the reaction flask.
-
Heat the mixture to a vigorous reflux.
-
Monitor the reaction by observing the collection of water in the graduated arm of the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or when the reaction is complete as determined by TLC or GC analysis, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of a weak base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: 1,3-Dioxolane Formation using Molecular Sieves
Materials:
-
Carbonyl compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Dichloromethane (anhydrous)
-
4Å molecular sieves (activated, beaded)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the carbonyl compound, ethylene glycol, and anhydrous dichloromethane.
-
Add activated 4Å molecular sieves (approximately 1.5 g per mmol of carbonyl compound).
-
Add the pyridinium p-toluenesulfonate (PPTS) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as required.
Mandatory Visualizations
Caption: Decision tree for selecting a water removal method.
Caption: Experimental workflow for Dean-Stark distillation.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. cn.haihangindustry.com [cn.haihangindustry.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 8. scribd.com [scribd.com]
- 9. redriver.team [redriver.team]
- 10. fishersci.fr [fishersci.fr]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 14. Rookie Mistakes [chem.rochester.edu]
- 15. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl Acetals [organic-chemistry.org]
- 17. Item - Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation - American Chemical Society - Figshare [acs.figshare.com]
- 18. uol.de [uol.de]
- 19. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
Addressing stability issues of 2-(3-phenoxyphenyl)-1,3-dioxolane under basic conditions
Welcome to the technical support center for 2-(3-phenoxyphenyl)-1,3-dioxolane. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound. The information is presented in a question-and-answer format to directly address potential concerns during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under basic conditions?
Yes, as a cyclic acetal, this compound is generally stable under neutral and basic conditions.[1] This stability makes it an effective protecting group for the carbonyl functionality of 3-phenoxybenzaldehyde in multi-step organic syntheses.[1]
Q2: Under what conditions is this compound unstable?
This compound is susceptible to hydrolysis under acidic conditions.[1] The presence of an acid catalyst promotes the cleavage of the dioxolane ring, regenerating the parent aldehyde (3-phenoxybenzaldehyde) and ethylene glycol.[1]
Q3: What is the mechanism of degradation under acidic conditions?
The acid-catalyzed hydrolysis of the 1,3-dioxolane ring begins with the protonation of one of the oxygen atoms in the ring. This is followed by ring-opening to form a resonance-stabilized carbocation. A nucleophile, typically water, then attacks this intermediate, ultimately leading to the formation of a hemiacetal which further breaks down to the corresponding aldehyde and diol.
Q4: Could the phenoxyphenyl group affect the stability of the dioxolane ring?
The phenoxyphenyl group is generally stable. While the ether linkage within this group can be cleaved under forcing conditions with strong nucleophiles or reducing agents at elevated temperatures, this is a separate reactivity from the stability of the dioxolane ring itself under typical basic conditions.
Q5: Are there any specific basic reagents that should be avoided?
While generally stable in base, it is always good practice to consider the full scope of reactivity. Very strong bases, in combination with high temperatures, could potentially lead to unforeseen side reactions, although degradation of the dioxolane ring itself is not the expected pathway. There is no direct evidence from the provided search results to suggest instability with common bases like sodium hydroxide.
Troubleshooting Guide: Ensuring Stability in Your Experiments
This guide provides best practices for maintaining the stability of this compound during your experimental work.
Issue 1: Unexpected degradation of the compound in a basic reaction medium.
-
Possible Cause 1: Acidic Contamination. The most likely cause of degradation is the presence of acidic impurities in your reaction mixture.
-
Solution: Ensure all reagents and solvents are free from acidic contaminants. Glassware should be thoroughly cleaned and dried, and if necessary, rinsed with a dilute basic solution and then with distilled water and your reaction solvent.
-
-
Possible Cause 2: Reagent Instability. One of your reagents may be degrading to produce acidic byproducts.
-
Solution: Use fresh, high-purity reagents. Check the specifications and storage conditions of all starting materials.
-
Issue 2: Apparent loss of material during workup or purification under basic conditions.
-
Possible Cause: Emulsion Formation or Physical Loss. The compound may not be degrading but could be lost during the workup procedure.
-
Solution: Optimize your extraction procedure. If using a basic wash, ensure phase separation is complete. Consider back-extraction of the aqueous layer to recover any dissolved product.
-
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow to assess the stability of this compound under your specific experimental conditions.
References
Strategies to prevent premature hydrolysis of dioxolane protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature hydrolysis of dioxolane protecting groups during their experiments.
Frequently Asked Questions (FAQs)
Q1: My dioxolane protecting group is being cleaved prematurely. What are the most common causes?
A1: Premature cleavage of dioxolane protecting groups is almost always due to the presence of acid. Dioxolanes are highly sensitive to acidic conditions and can be hydrolyzed even by trace amounts of acid in reagents or solvents.[1][2] Strong oxidizing agents can also cleave acetals.[1]
Q2: How can I avoid acidic conditions in my reaction?
A2: To prevent premature hydrolysis, it is crucial to maintain neutral or basic conditions. Here are several strategies:
-
Use Acid Scavengers: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, in your reaction mixture to neutralize any trace acids.
-
Purify Reagents and Solvents: Ensure all reagents and solvents are free from acidic impurities. For example, dichloromethane can contain trace amounts of HCl, which can be removed by passing it through a plug of basic alumina.
-
Employ Anhydrous Conditions: The presence of water is necessary for hydrolysis.[1] Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.
-
Choose Neutral or Basic Reagents: Whenever possible, select reagents for subsequent steps that do not require acidic conditions.
Q3: Are there specific reagents I should be cautious about when working with dioxolane-protected compounds?
A3: Yes, be particularly careful with the following:
-
Lewis Acids: Reagents like BF₃·OEt₂, TiCl₄, and ZnCl₂ are often used as catalysts and can readily cleave dioxolanes.
-
Protic Acids: Strong protic acids such as HCl, H₂SO₄, and p-toluenesulfonic acid (p-TsOH) will rapidly hydrolyze dioxolanes.[1] Even weaker acids can cause cleavage over time.
-
Reagents that Generate Acid in situ: Some reagents can produce acidic byproducts during the reaction. It's important to understand the mechanism of your reactions to anticipate and neutralize any generated acid.
-
Silica Gel: During column chromatography, the slightly acidic nature of standard silica gel can lead to the hydrolysis of sensitive dioxolanes. Using silica gel that has been neutralized with a base (e.g., triethylamine) is recommended.
Q4: Does the structure of the carbonyl compound or the diol affect the stability of the dioxolane?
A4: Yes, the structure plays a significant role in the stability of the dioxolane protecting group.
-
Steric Hindrance: Increased steric bulk around the acetal linkage can hinder the approach of hydronium ions, thus slowing down the rate of hydrolysis.[3][4][5][6]
-
Electronic Effects: Electron-withdrawing groups near the dioxolane ring can destabilize the carbocation intermediate formed during hydrolysis, making the group more stable to acid. Conversely, electron-donating groups can accelerate hydrolysis.
-
1,3-Dioxanes vs. 1,3-Dioxolanes: Dioxanes (formed from 1,3-diols) are generally more stable than dioxolanes (formed from 1,2-diols).[1][7]
Q5: At what pH range are dioxolane protecting groups generally stable?
A5: Dioxolane protecting groups are most stable under neutral to basic conditions (pH > 7).[2][3] They are highly labile at low pH. Hydrolysis can occur at a significant rate even at pH 4, and it is rapid at pH < 3.[1][3]
Quantitative Data on Dioxolane Stability
The following table summarizes the stability of 1,3-dioxolanes under various pH conditions.
| pH | Temperature | Stability | Reference |
| < 1 | 100°C | Unstable, rapid hydrolysis | [1] |
| 1 | Room Temp. | Unstable, hydrolysis occurs | [1] |
| 3 | Room Temp. | Hydrolysis occurs within hours | [3] |
| 4 | Room Temp. | Moderately stable, slow hydrolysis | [1] |
| 7 | Room Temp. | Generally stable, though stability can be questionable over long periods | [3] |
| 9 | Room Temp. | Stable | [1][3] |
| 12 | Room Temp. | Stable | [1] |
| > 12 | 100°C | Stable | [1] |
Experimental Protocols
Protocol 1: Neutralization of Solvents
Objective: To remove trace acidic impurities from chlorinated solvents (e.g., dichloromethane).
Materials:
-
Dichloromethane (or other chlorinated solvent)
-
Basic alumina, activated
-
Anhydrous potassium carbonate (K₂CO₃)
-
Glass column or funnel with a fritted disc
-
Receiving flask, oven-dried
Procedure:
-
Set up a glass column or a funnel with a fritted disc over a clean, oven-dried receiving flask.
-
Add a layer of anhydrous potassium carbonate to the bottom of the column/funnel.
-
Pack the column/funnel with activated basic alumina.
-
Slowly pass the dichloromethane through the packed column/funnel.
-
Collect the purified solvent in the receiving flask.
-
For long-term storage, add a small amount of anhydrous potassium carbonate to the solvent and store over molecular sieves.
Protocol 2: Neutralization of Silica Gel for Chromatography
Objective: To prepare neutralized silica gel for column chromatography to prevent on-column hydrolysis of acid-sensitive compounds.
Materials:
-
Silica gel (for column chromatography)
-
Triethylamine
-
Hexane (or other non-polar solvent)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, add 1 mL of triethylamine for every 99 mL of the hexane/silica slurry.
-
Thoroughly mix the slurry for 15-20 minutes.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
The neutralized silica gel is now ready for packing the column. When running the column, it is advisable to add 0.1-1% triethylamine to the eluent to maintain neutral conditions.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of a dioxolane protecting group.
Caption: Troubleshooting workflow for premature dioxolane deprotection.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. may.chem.uh.edu [may.chem.uh.edu]
Technical Support Center: Catalyst Selection for Acetal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acetal synthesis, with a focus on catalyst selection to reduce reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in acetal synthesis?
A1: In acetal synthesis, a catalyst, typically an acid, is crucial for accelerating the reaction. Alcohols are generally weak nucleophiles. The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the alcohol, thereby speeding up the formation of the hemiacetal intermediate and its subsequent conversion to the acetal.[1][2][3]
Q2: What are the most common types of catalysts used to reduce reaction time in acetal synthesis?
A2: The most common catalysts are Brønsted acids and Lewis acids.
-
Brønsted Acids: Strong protonic acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are widely used.[4] p-TSA is often preferred as it is a solid, making it easier to handle, and it is less prone to causing side reactions compared to sulfuric acid.[4]
-
Lewis Acids: A variety of Lewis acids, such as cerium(III) chloride (CeCl₃·7H₂O), zirconium tetrachloride (ZrCl₄), and montmorillonite K-10 clay, are also effective.[5]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, are advantageous for their ease of separation from the reaction mixture and potential for recyclability.[6][7]
Q3: How does water removal affect the reaction time and yield?
A3: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials (aldehyde/ketone and alcohol), thus decreasing the yield of the acetal and potentially increasing the reaction time required to reach a satisfactory conversion. Therefore, active removal of water using methods like a Dean-Stark apparatus, molecular sieves, or a drying agent is critical for driving the reaction to completion and achieving high yields in a shorter timeframe.[1]
Q4: Can the choice of catalyst affect the chemoselectivity of the reaction?
A4: Yes, the choice of catalyst can influence chemoselectivity. For instance, milder catalysts may be required for substrates with acid-sensitive functional groups to prevent their degradation or undesired side reactions. Some Lewis acids and heterogeneous catalysts can offer higher chemoselectivity, allowing for the protection of aldehydes in the presence of ketones, for example.
Troubleshooting Guide
Issue 1: The acetal synthesis reaction is very slow or not proceeding to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | - Increase the catalyst loading. For some reactions, a higher concentration of catalyst can significantly increase the reaction rate. - Switch to a stronger acid catalyst. For example, if using a mild Lewis acid, consider trying p-TSA or sulfuric acid.[4] |
| Presence of Water | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Employ an efficient water removal method, such as a Dean-Stark trap or freshly activated molecular sieves.[1] |
| Poor Catalyst Solubility | - If using a solid catalyst like p-TSA, ensure it is soluble in the reaction solvent. p-TSA has better solubility in many organic solvents compared to sulfuric acid.[4] |
| Reversible Reaction Equilibrium | - Use a large excess of the alcohol or diol to shift the equilibrium towards the product. - Continuously remove water from the reaction mixture.[1] |
Issue 2: The reaction yields are consistently low.
| Possible Cause | Troubleshooting Step |
| Side Reactions or Decomposition | - The catalyst may be too harsh for the substrate. Consider using a milder catalyst, such as a heterogeneous acid catalyst (e.g., Amberlyst-15) or a Lewis acid (e.g., CeCl₃·7H₂O). - Optimize the reaction temperature; excessively high temperatures can lead to decomposition. |
| Inefficient Water Removal | - Check the efficiency of your water removal system. Ensure the Dean-Stark trap is functioning correctly or that the molecular sieves are properly activated and of the correct pore size. |
| Product Loss During Workup | - Acetals can be sensitive to aqueous acid and may hydrolyze back to the starting materials during workup. Neutralize the acid catalyst before aqueous extraction. - Ensure complete extraction of the product from the reaction mixture. |
Issue 3: The catalyst appears to be inactive or deactivated.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | - The starting materials or solvent may contain basic impurities that neutralize the acid catalyst. Purify the starting materials and use high-purity solvents. |
| Deactivation of Heterogeneous Catalyst | - For reusable solid catalysts, ensure proper regeneration and activation procedures are followed between runs. For example, montmorillonite K-10 can be reactivated by washing and drying at high temperatures.[8] - The catalyst pores may be blocked. Consider washing the catalyst with an appropriate solvent to remove adsorbed species. |
Data Presentation: Comparison of Catalysts for Acetal Synthesis
Table 1: Performance of Various Catalysts in Acetal Synthesis
| Catalyst | Substrate | Alcohol/Diol | Reaction Time | Yield (%) | Reference |
| Montmorillonite K-10 | Benzaldehyde | Ethylene Glycol | 0.5 h | 99% | [9] |
| Montmorillonite K-10 | Cyclohexanone | Ethylene Glycol | 1 h | 98% | [9] |
| p-TSA / Montmorillonite K-10 | Cyclohexanone | Methanol/Trimethyl Orthoformate | 1 h | 98% | [8] |
| Hydrochloric Acid (0.1 mol%) | trans-Cinnamaldehyde | Methanol | 30 min | 99% | [10] |
| Amberlyst-15 | Various Aldehydes/Ketones | Alcohols | 10 min (for some) | High Yields | [6] |
| CeCl₃·7H₂O (2-5 mol%) | 3,4-Dimethoxybenzaldehyde | N,N-dimethylhydrazine | 5 min | 14-97% (solvent dependent) | [11] |
| HMQ-STW | Cyclohexanone | Ethylene Glycol | 60 min | 96% | [12] |
Experimental Protocols
Protocol 1: Acetalization of an Aldehyde using Montmorillonite K-10
This protocol is adapted from the procedure for the formation of acetals catalyzed by montmorillonite K-10.[9]
-
Materials:
-
Aldehyde (1.00 mmol)
-
Ethylene glycol (2.00 mmol)
-
Montmorillonite K-10 (300 mg)
-
Benzene or Toluene (20 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, montmorillonite K-10, and benzene or toluene.
-
Stir the mixture and heat to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time typically ranges from 0.5 to 7 hours, depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure acetal.
-
Protocol 2: General Procedure for Acetalization using Catalytic Hydrochloric Acid
This protocol is based on a versatile method for acetal formation using trace amounts of conventional acids.[10]
-
Materials:
-
Aldehyde (0.3 mmol)
-
Methanol (4 mL)
-
Hydrochloric acid (0.1 mol %)
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a flask, stir a mixture of the aldehyde and hydrochloric acid in methanol at ambient temperature for 30 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, add sodium bicarbonate (0.15 mol %) and stir for a few minutes to neutralize the acid.
-
Concentrate the organic layer in vacuo.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate containing 1% triethylamine.
-
Visualizations
Caption: Acid-catalyzed mechanism of acetal formation.
Caption: Troubleshooting workflow for slow acetal synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [santiago-lab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
Overcoming steric hindrance effects in the synthesis of substituted 1,3-dioxolanes
Technical Support Center: Synthesis of Substituted 1,3-Dioxolanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in the synthesis of substituted 1,3-dioxolanes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sterically hindered 1,3-dioxolanes, offering potential solutions and alternative approaches.
Issue 1: Low or No Product Yield When Using Bulky Ketones/Aldehydes or Diols
Possible Cause: Significant steric hindrance around the carbonyl group or the diol is preventing the formation of the hemiacetal intermediate or its subsequent cyclization. Standard acid catalysts may be too large or not active enough to facilitate the reaction.
Troubleshooting Steps:
-
Catalyst Selection: Switch to a more effective catalyst for sterically demanding substrates.
-
Lewis Acids: Consider using scandium triflate (Sc(OTf)₃) or bismuth-based catalysts like bismuth(III) nitrate pentahydrate, which have shown high efficiency in these reactions.
-
Iodine: Molecular iodine is an effective and mild catalyst for the protection of carbonyls, even with hindered substrates.
-
Solid Acid Catalysts: Explore the use of reusable solid acid catalysts such as montmorillonite K-10 clay or Amberlyst-15 resin. These can offer advantages in terms of ease of separation.
-
-
Reaction Conditions: Optimize the reaction conditions to favor product formation.
-
Azeotropic Removal of Water: Ensure the efficient removal of water, a byproduct of the reaction, by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to drive the equilibrium towards the product.
-
High-Pressure Conditions: In particularly challenging cases, applying high pressure (8-14 kbar) can promote the reaction by favoring the formation of the more compact cyclic product.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
-
-
Alternative Reagents:
-
Instead of the diol, consider using a cyclic sulfite derived from the diol and thionyl chloride. This intermediate can then react with the carbonyl compound under milder conditions.
-
Issue 2: Incomplete Reaction Despite Using an Appropriate Catalyst
Possible Cause: The reaction may have reached equilibrium, or the catalyst may have been deactivated.
Troubleshooting Steps:
-
Increase Catalyst Loading: Cautiously increase the molar percentage of the catalyst. For instance, with iodine, catalyst loading can range from 1-10 mol%.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed for a longer duration. Some sterically hindered substrates require significantly longer reaction times.
-
Re-evaluate Water Removal: Check for any leaks in the Dean-Stark apparatus or ensure the desiccant used is active. Even small amounts of water can inhibit the reaction.
Issue 3: Difficulty in Catalyst Removal or Product Purification
Possible Cause: The chosen catalyst may be soluble in the reaction mixture, leading to contamination of the product.
Troubleshooting Steps:
-
Use a Solid Acid Catalyst: Employing a solid-supported catalyst like Amberlyst-15 simplifies purification, as the catalyst can be removed by simple filtration.
-
Aqueous Work-up: For catalysts like iodine, a work-up procedure involving washing the organic layer with a sodium thiosulfate solution will effectively remove the catalyst.
-
Chromatography: If other methods fail, column chromatography is a reliable method for purifying the 1,3-dioxolane from residual catalyst and starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed formation of 1,3-dioxolanes?
A1: The reaction proceeds via a three-step mechanism:
-
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by one of the hydroxyl groups of the diol on the activated carbonyl carbon, forming a hemiacetal intermediate.
-
An intramolecular cyclization occurs where the second hydroxyl group attacks the protonated hemiacetal, followed by the elimination of a water molecule to form the stable 1,3-dioxolane ring.
Q2: How can I choose the best solvent for my reaction?
A2: The ideal solvent should be inert to the reaction conditions and facilitate the removal of water. Toluene and benzene are commonly used with a Dean-Stark apparatus for azeotropic removal of water. Dichloromethane can also be used, especially with drying agents like anhydrous magnesium sulfate.
Q3: Are there any functional groups that are incompatible with these reaction conditions?
A3: Yes. Acid-sensitive functional groups may not be compatible with many of the catalytic systems described. In such cases, milder catalysts like molecular iodine or catalysis under neutral conditions should be considered. It is always advisable to perform a small-scale test reaction to check for compatibility.
Q4: Can I use this reaction to protect diols as well?
A4: Absolutely. The formation of 1,3-dioxolanes is a common method for protecting 1,2- and 1,3-diols. In this case, an excess of the ketone or aldehyde (often acetone or 2,2-dimethoxypropane) is used to drive the reaction.
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Synthesis of a Sterically Hindered 1,3-Dioxolane from Camphor and Ethylene Glycol
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-TSA | 2 | Toluene | 24 | 45 | Generic |
| Sc(OTf)₃ | 1 | Dichloromethane | 6 | 92 | |
| Iodine | 5 | Dichloromethane | 8 | 88 | |
| Bi(NO₃)₃·5H₂O | 2 | Dichloromethane | 5 | 95 | |
| Montmorillonite K-10 | 20% (w/w) | Toluene | 12 | 85 | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dioxolanes using Scandium Triflate (Sc(OTf)₃)
-
To a solution of the carbonyl compound (1.0 mmol) and the diol (1.2 mmol) in dichloromethane (10 mL), add scandium triflate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure 1,3-dioxolane.
Protocol 2: General Procedure for the Synthesis of 1,3-Dioxolanes using Molecular Iodine
-
Dissolve the ketone/aldehyde (1.0 mmol) and the diol (1.1 mmol) in dichloromethane (15 mL).
-
Add molecular iodine (0.05 mmol, 5 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to remove the iodine, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 1,3-dioxolanes.
Caption: A troubleshooting decision tree for low-yield 1,3-dioxolane synthesis.
Validation & Comparative
Comparative analysis of the stability of cyclic versus acyclic acetals
A Comparative Guide to the Stability of Cyclic vs. Acyclic Acetals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of cyclic and acyclic acetals, supported by experimental data and detailed methodologies. Acetals are crucial functional groups in organic synthesis and drug development, often employed as protecting groups for carbonyls. Their stability under various conditions is a critical parameter for their successful application. This analysis focuses on their hydrolytic stability, the primary pathway for their cleavage.
Core Stability Analysis: Cyclic vs. Acyclic Acetals
Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts.[1][2] This enhanced stability is a result of both thermodynamic and kinetic factors.
-
Thermodynamic Favorability : The formation of a cyclic acetal from a carbonyl and a diol (like ethylene glycol or 1,3-propanediol) results in two reactant molecules forming two product molecules (the cyclic acetal and water). This contrasts with acyclic acetal formation where three molecules (one carbonyl and two alcohols) form two (the acetal and water), leading to an unfavorable decrease in entropy. The formation of five- and six-membered rings (1,3-dioxolanes and 1,3-dioxanes) is particularly favored.[2][3][4]
-
Kinetic Advantage : The formation of a cyclic acetal involves an intramolecular ring-closing step.[1] This process is kinetically favored over the corresponding intermolecular reaction required for the second alcohol to add in acyclic acetal formation, making the cyclization reaction fast and efficient.[1][2]
The stability of acetals is most critically assessed by their rate of hydrolysis under acidic conditions, as they are generally stable in neutral to strongly basic environments.[5][6]
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of both cyclic and acyclic acetals proceeds via an acid-catalyzed mechanism. The rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate.[5][7] The stability of this intermediate is paramount; factors that stabilize the positive charge of the carboxonium ion will accelerate the rate of hydrolysis.[5]
Below is a diagram illustrating the key factors influencing acetal stability.
Caption: Logical relationship between acetal type and stability factors.
Quantitative Data Presentation
The rate of hydrolysis is highly sensitive to pH and the structure of the acetal.[5][8] The following table summarizes representative data on the relative hydrolysis rates, demonstrating the superior stability of cyclic acetals.
| Acetal Type | Structure | Parent Carbonyl | Conditions | Half-Life (t½) | Relative Stability |
| Acyclic Acetal | Diethyl acetal | Acetaldehyde | pH 5 Buffer | ~minutes to hours | Lower |
| Cyclic Acetal (5-membered) | 2-methyl-1,3-dioxolane | Acetaldehyde | pH 5 Buffer | Significantly longer than acyclic | Higher |
| Cyclic Acetal (6-membered) | 2-methyl-1,3-dioxane | Acetaldehyde | pH 5 Buffer | Generally highest | Highest |
| Acyclic Ketal | 2,2-dimethoxypropane | Acetone | TFA conditions | 4.82 min (for a derivative)[9] | Lower |
| Cyclic Ketal (5-membered) | 2,2-dimethyl-1,3-dioxolane | Acetone | TFA conditions | ~2x slower than acyclic analog[9] | Higher |
| Cyclic Ketal (6-membered) | 2,2-dimethyl-1,3-dioxane | Acetone | TFA conditions | ~7x slower than acyclic analog[9] | Highest |
Note: Absolute rates are highly dependent on specific substituents, temperature, and solvent. The data presented illustrates general trends found in the literature.[9][10] The difference in hydrolysis rates can be substantial, with variations of several orders of magnitude observed depending on the structure and pH.[5]
Experimental Protocols
The stability of an acetal is typically determined by measuring its rate of hydrolysis under controlled acidic conditions.
Protocol: Kinetic Analysis of Acetal Hydrolysis via Gas Chromatography (GC)
-
Preparation of Reagents :
-
Prepare a buffered solution at the desired pH (e.g., pH 5.0 acetate buffer).
-
Prepare a stock solution of the acetal to be tested in a suitable solvent (e.g., acetonitrile or dioxane).
-
Prepare a quenching solution (e.g., a saturated solution of sodium bicarbonate) to stop the hydrolysis reaction.
-
Prepare an internal standard solution for GC analysis.
-
-
Reaction Setup :
-
Place the buffered solution in a thermostatted water bath to maintain a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the acetal stock solution to the pre-heated buffer solution. Start a timer immediately upon mixing.
-
-
Sampling :
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a fixed volume aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately add the aliquot to a vial containing the quenching solution and the internal standard. This "freezes" the reaction at that time point.
-
-
Analysis :
-
Analyze each quenched sample using Gas Chromatography (GC). The GC method should be optimized to separate the acetal from the resulting aldehyde/ketone and the internal standard.
-
The concentration of the remaining acetal is determined by comparing the peak area of the acetal to that of the internal standard.
-
-
Data Processing :
-
Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.
-
For a first-order reaction, this plot should yield a straight line. The negative slope of this line corresponds to the rate constant (k).
-
Calculate the half-life (t½) of the acetal using the formula: t½ = 0.693 / k.
-
The following diagram illustrates the experimental workflow for this protocol.
Caption: Experimental workflow for determining acetal hydrolysis kinetics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison between 2-(3-phenoxyphenyl)-1,3-dioxolane and its derivatives
A Spectroscopic Comparison of 2-(3-phenoxyphenyl)-1,3-dioxolane and Its Derivatives
This guide provides a comparative analysis of the spectroscopic properties of this compound and its derivatives. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Introduction to Spectroscopic Techniques
Spectroscopic methods are indispensable tools in chemical analysis, providing detailed information about molecular structure and functional groups. The techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful techniques for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of the nuclei.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems in a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to electronic transitions.
Data Presentation
The following tables summarize the available spectroscopic data for this compound and a selection of its derivatives. Note that some of the data for the parent compound is predicted, as experimental spectra are not widely available.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Dioxolane H-2 | Dioxolane H-4, H-5 | Aromatic Protons | Other Protons | Solvent |
| This compound (Predicted) | 5.85 (s) | 4.10 (m) | 7.05-7.45 (m) | - | CDCl₃ |
| 2-phenyl-1,3-dioxolane | 5.83 (s) | 4.08 (m) | 7.35-7.50 (m) | - | CDCl₃ |
| 2-(3-bromophenyl)-1,3-dioxolane | 5.76 (s) | 4.05-4.18 (m) | 7.23-7.68 (m) | - | CDCl₃ |
| 2-(4-nitrophenyl)-1,3-dioxolane | 5.95 (s) | 4.15 (m) | 7.68 (d), 8.25 (d) | - | CDCl₃ |
| 2-(3-nitrophenyl)-1,3-dioxolane | 6.01 (s) | 4.18 (m) | 7.60-8.40 (m) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Dioxolane C-2 | Dioxolane C-4, C-5 | Aromatic Carbons | Other Carbons | Solvent |
| This compound (Predicted) | 103.5 | 65.3 | 117.0, 119.2, 121.8, 123.5, 124.0, 129.9, 130.2, 139.5, 157.5 | - | CDCl₃ |
| 2-phenyl-1,3-dioxolane | 103.8 | 65.4 | 126.5, 128.6, 129.4, 138.2 | - | CDCl₃ |
| 2-(4-nitrophenyl)-1,3-dioxolane | 102.1 | 65.6 | 124.1, 127.8, 144.9, 148.4 | - | CDCl₃ |
| 2-(3-nitrophenyl)-1,3-dioxolane | 102.0 | 65.6 | 121.8, 123.8, 129.9, 132.8, 140.0, 148.6 | - | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C-O Stretch (Ether/Acetal) | Aromatic C=C Stretch | Aromatic C-H Stretch | Other Key Absorptions |
| This compound | ~1240, ~1050-1150 | ~1580, ~1480 | ~3050 | - |
| 2-phenyl-1,3-dioxolane | ~1220, ~1070 | ~1600, ~1490 | ~3060 | - |
| 2-methyl-1,3-dioxolane | 1188, 1124, 1075 | - | - | 2980 (Aliphatic C-H) |
| 2-(4-nitrophenyl)-1,3-dioxolane | ~1230, ~1080 | ~1600, ~1490 | ~3080 | ~1520, ~1345 (NO₂) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 242 | 199, 169, 115, 77, 73 |
| 2-phenyl-1,3-dioxolane | 150 | 149, 105, 77, 73 |
| 2-methyl-1,3-dioxolane | 88 | 73, 43 |
| 2-(4-nitrophenyl)-1,3-dioxolane | 195 | 149, 121, 105, 73 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrument Setup: Ensure the spectrometer's sample compartment is clean and dry.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Data Acquisition:
-
Place the blank cuvette in the spectrometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).
-
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters.
Visualizations
The following diagrams illustrate a general workflow for spectroscopic analysis and a logical approach to data interpretation.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical flow for spectroscopic data interpretation.
Conclusion
The spectroscopic data presented provides a valuable resource for the characterization of this compound and its derivatives. The ¹H and ¹³C NMR spectra are particularly useful for confirming the core structure and the substitution pattern on the aromatic rings. IR spectroscopy allows for the identification of key functional groups, such as the ether linkage and any substituents like nitro groups. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which can aid in structural elucidation. By comparing the spectra of the parent compound with its derivatives, researchers can deduce the influence of different substituents on the spectroscopic properties. This comparative approach is crucial for the unambiguous identification of novel compounds within this chemical class.
A Comparative Guide to Alternative Protecting Groups for 3-Phenoxybenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For a versatile building block like 3-phenoxybenzaldehyde, which is a key intermediate in the synthesis of pyrethroid insecticides, effective protection of its reactive aldehyde functionality is crucial. This guide provides an objective comparison of common and alternative protecting groups for 3-phenoxybenzaldehyde, supported by experimental data and detailed protocols to aid in the strategic planning of synthetic routes.
Introduction to Aldehyde Protection
The aldehyde group is highly susceptible to nucleophilic attack and oxidation. Protecting groups serve as temporary masks, rendering the aldehyde inert to specific reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removed in high yield without affecting other functional groups in the molecule.[1][2] The most common strategies for aldehyde protection involve the formation of acetals and thioacetals.[3][4][5][6]
Comparison of Protecting Groups for 3-Phenoxybenzaldehyde
The primary protecting groups for 3-phenoxybenzaldehyde are cyclic acetals and thioacetals, formed by the reaction of the aldehyde with a diol or a dithiol, respectively. The choice between these alternatives often depends on the subsequent reaction conditions and the need for orthogonal deprotection strategies.
Acetal Protecting Groups: The Acid-Labile Workhorse
Cyclic acetals, such as 1,3-dioxolanes (from ethylene glycol) and 1,3-dioxanes (from 1,3-propanediol), are the most frequently employed protecting groups for aldehydes. They are stable to basic, nucleophilic, and reducing conditions, making them suitable for reactions involving organometallics, hydrides, and strong bases.[6] However, their key characteristic is their lability under acidic conditions, allowing for straightforward deprotection.[7]
Thioacetal Protecting Groups: Robust and Orthogonal
Thioacetals, such as 1,3-dithiolanes (from 1,2-ethanedithiol) and 1,3-dithianes (from 1,3-propanedithiol), offer enhanced stability compared to their oxygen counterparts. A significant advantage of thioacetals is their stability under acidic conditions that would readily cleave acetals.[4][6] This property makes them invaluable in orthogonal protection schemes, where selective deprotection of one functional group in the presence of another is required.[1][8][9][10] Deprotection of thioacetals typically requires oxidative or mercury(II)-based methods.[11][12]
Quantitative Data Summary
The following table summarizes the available experimental data for the protection of 3-phenoxybenzaldehyde and the deprotection of the corresponding protected derivatives. It is important to note that the yields are reported from different sources and may have been obtained under varying reaction conditions.
| Protecting Group | Reagent | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| 1,3-Dioxolane | Ethylene Glycol | 73 | Acidic Hydrolysis | Not Reported | [13][14] |
| 1,3-Dioxolane | Ethylene Glycol | 50 | Acidic Hydrolysis | ~85 (for 3-bromobenzaldehyde acetal) | [14] |
| 1,3-Dithiane | 1,3-Propanedithiol | Not specifically reported for 3-phenoxybenzaldehyde, but generally high for aromatic aldehydes. | Hg(NO₃)₂·3H₂O | High (general method) | [11][15] |
Experimental Protocols
Protection of 3-Phenoxybenzaldehyde as a 1,3-Dioxolane
Reaction: 3-Phenoxybenzaldehyde + Ethylene Glycol → 2-(3-Phenoxyphenyl)-1,3-dioxolane
Procedure:
-
To a solution of 3-phenoxybenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.[13][14]
Deprotection of this compound
Reaction: this compound → 3-Phenoxybenzaldehyde
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the acetal is consumed.
-
Neutralize the acid with a mild base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenoxybenzaldehyde.[7]
Protection of 3-Phenoxybenzaldehyde as a 1,3-Dithiane
Reaction: 3-Phenoxybenzaldehyde + 1,3-Propanedithiol → 2-(3-Phenoxyphenyl)-1,3-dithiane
Procedure:
-
To a solution of 3-phenoxybenzaldehyde (1 equivalent) in a suitable solvent like dichloromethane or chloroform, add 1,3-propanedithiol (1.1 equivalents).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.[15]
Deprotection of 2-(3-Phenoxyphenyl)-1,3-dithiane
Reaction: 2-(3-Phenoxyphenyl)-1,3-dithiane → 3-Phenoxybenzaldehyde
Procedure using Mercury(II) Nitrate:
-
In a mortar, grind a mixture of 2-(3-phenoxyphenyl)-1,3-dithiane (1 equivalent) and mercury(II) nitrate trihydrate (2 equivalents) at room temperature.
-
Monitor the reaction by TLC (typically complete within minutes).
-
Wash the reaction mixture with ethanol or acetonitrile and filter to remove the mercury salts.
-
The filtrate contains the deprotected 3-phenoxybenzaldehyde.[11]
Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies for 3-phenoxybenzaldehyde.
Caption: General workflow for the protection and deprotection of 3-phenoxybenzaldehyde using acetal and thioacetal protecting groups.
The following diagram illustrates the orthogonal nature of acetal and thioacetal protecting groups.
Caption: Logical diagram illustrating an orthogonal protection strategy using acetal and thioacetal groups.
Conclusion
The choice of a protecting group for 3-phenoxybenzaldehyde is a critical decision in the design of a synthetic route.
-
Cyclic acetals are the standard choice for protection against basic and nucleophilic reagents, with the advantage of mild acidic deprotection.
-
Thioacetals provide greater stability, particularly towards acidic conditions, making them ideal for orthogonal strategies where selective deprotection is necessary.
The experimental data, while not from a single comparative study, indicates that high yields can be achieved for both protection and deprotection steps with careful optimization of reaction conditions. Researchers should select the protecting group that best aligns with the overall synthetic strategy, taking into account the stability requirements of all functional groups present in the molecule.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Khan Academy [khanacademy.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 62373-79-9 | Benchchem [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Study of 2-(3-phenoxyphenyl)-1,3-dioxolane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(3-phenoxyphenyl)-1,3-dioxolane Hydrolysis
The hydrolysis of this compound is a classic example of an acid-catalyzed reaction. Under acidic conditions, the dioxolane ring is cleaved to yield 3-phenoxybenzaldehyde and ethylene glycol.[1] The reaction proceeds through a well-established mechanism involving the protonation of one of the dioxolane oxygen atoms, followed by the formation of a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water to ultimately afford the final products. The stability of this carbocation is a key factor influencing the rate of the reaction.
Comparative Kinetic Data
To illustrate the expected kinetic behavior of this compound hydrolysis, the following table summarizes kinetic data for the acid-catalyzed hydrolysis of analogous 2-aryl-1,3-dioxolanes. The 3-phenoxy group is an electron-withdrawing group, which is expected to destabilize the carbocation intermediate and thus decrease the rate of hydrolysis compared to unsubstituted 2-phenyl-1,3-dioxolane.
| Compound | Catalyst/Conditions | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Relative Rate |
| 2-phenyl-1,3-dioxolane | HCl in H₂O, 30°C | Data not available for direct comparison | 1.00 (Reference) |
| 2-(p-methoxyphenyl)-1,3-dioxolane | HCl in H₂O, 30°C | Faster than 2-phenyl-1,3-dioxolane | > 1.00 |
| 2-(p-nitrophenyl)-1,3-dioxolane | HCl in H₂O, 30°C | Slower than 2-phenyl-1,3-dioxolane | < 1.00 |
| This compound | HCl in H₂O, 30°C | Expected to be slower than 2-phenyl-1,3-dioxolane | < 1.00 |
Note: The relative rates are qualitative comparisons based on the electronic effects of the substituents. The electron-donating p-methoxy group stabilizes the carbocation intermediate, accelerating the reaction, while the electron-withdrawing p-nitro and 3-phenoxy groups destabilize it, slowing the reaction down.
Alternative Hydrolysis Methods
Beyond traditional acid catalysis, several alternative methods can be employed for the hydrolysis of dioxolanes. These methods may offer advantages in terms of milder reaction conditions, improved selectivity, or different kinetic profiles.
| Method | Catalyst | General Observations | Potential Advantages |
| Brønsted Acid Catalysis | HCl, H₂SO₄, p-TsOH | Well-established, predictable kinetics. | Readily available, low cost. |
| Lewis Acid Catalysis | Sc(OTf)₃, Yb(OTf)₃, InCl₃ | Can be effective under milder, aprotic conditions. | High selectivity, tolerance of acid-sensitive functional groups. |
| Heterogeneous Catalysis | Acidic resins (e.g., Amberlyst-15) | Simplified work-up and catalyst recovery. | Reusable catalyst, suitable for flow chemistry. |
| Metal-Ion Promoted Hydrolysis | Ag⁺, Hg²⁺ | Involves coordination of the metal ion to the oxygen atoms. | Can proceed under neutral or mildly acidic conditions. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. Below are representative protocols for monitoring the hydrolysis of this compound using UV-Vis spectrophotometry and NMR spectroscopy.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for monitoring the reaction by observing the appearance of the product, 3-phenoxybenzaldehyde, which has a distinct UV absorbance.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a dioxane-water mixture).
-
Prepare a series of aqueous solutions of the acid catalyst (e.g., HCl) of known concentrations.
2. Determination of λ_max of the Product:
-
Record the UV-Vis spectrum of a solution of 3-phenoxybenzaldehyde in the chosen reaction solvent to determine the wavelength of maximum absorbance (λ_max).
3. Kinetic Run:
-
Equilibrate a cuvette containing the acid catalyst solution to the desired temperature in the spectrophotometer's thermostatted cell holder.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and mix rapidly.
-
Immediately begin monitoring the absorbance at the predetermined λ_max at regular time intervals.
4. Data Analysis:
-
Convert the absorbance data to concentration of the product using a previously established calibration curve (Beer-Lambert law).
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment with different initial concentrations of the substrate and catalyst to determine the rate law and the rate constant.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the reactant and the appearance of the products.
1. Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility) in an NMR tube.
-
Include an internal standard with a known concentration and a signal that does not overlap with the reactant or product signals.
2. Reaction Initiation and Monitoring:
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Initiate the reaction by adding a known amount of the acid catalyst (e.g., DCl in D₂O) to the NMR tube and mix quickly.
-
Acquire ¹H NMR spectra at regular time intervals.
3. Data Analysis:
-
Integrate the characteristic signals of the reactant (e.g., the methine proton of the dioxolane ring) and the product (e.g., the aldehyde proton of 3-phenoxybenzaldehyde) relative to the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant versus time.
-
Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the acid is in large excess).
Visualizing the Hydrolysis Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the acid-catalyzed hydrolysis mechanism and a typical experimental workflow for a kinetic study.
References
Evaluating the efficiency of different acid catalysts for 1,3-dioxolane synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dioxolanes, a critical functional group in pharmaceuticals and a valuable protecting group in organic synthesis, relies heavily on efficient catalytic processes.[1] The most common method involves the acetalization or ketalization of an aldehyde or ketone with a 1,2-diol, a reaction frequently catalyzed by acids.[2][3] The choice of acid catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a comparative overview of various acid catalysts used in 1,3-dioxolane synthesis, supported by experimental data to aid in catalyst selection for research and development.
Performance Comparison of Acid Catalysts
The efficiency of an acid catalyst in 1,3-dioxolane synthesis is determined by several factors including conversion rates, reaction times, and selectivity. The following table summarizes quantitative data from studies comparing different catalysts in the synthesis of 1,3-dioxolanes, primarily through the acetalization of glycerol with acetone, a model reaction that is both industrially relevant and extensively studied.
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | Selectivity to 1,3-dioxolane (%) | Reference |
| Amberlyst-15 | Glycerol, Acetone | 70 | 40 min | >90 | - | [4] |
| Zeolite HBeta | Glycerol, Acetone | 70 | 40 min | >90 | - | [4] |
| Montmorillonite K-10 | Glycerol, Acetone | 70 | 40 min | >90 | - | [4] |
| HZSM-5 | Glycerol, Acetone | 70 | 40 min | <90 | - | [4] |
| p-Toluene-sulfonic acid (PTSA) | Glycerol, Acetone | 70 | 40 min | 80 | - | [4] |
| Nb-SBA-15 | Glycerol, Acetone | Optimal | - | 95 | 100 | [5] |
| Phosphomolybdic acid | Glycerol, Various Ketones | - | - | >95 (yield) | >95 | [6] |
| Montmorillonite K-10 | Salicylaldehyde, Diols | - | - | 40-95 (yield) | - | [1] |
Note: Direct comparison can be challenging as reaction conditions may vary between studies. The data presented is extracted from the respective sources.
From the compiled data, heterogeneous catalysts like Amberlyst-15, Zeolite HBeta, and Montmorillonite K-10 demonstrate high conversion rates in the acetalization of glycerol with acetone, often exceeding 90% in under an hour.[4] In contrast, the homogeneous catalyst p-toluenesulfonic acid (PTSA) showed a lower conversion of 80% under similar conditions.[4] For reactions involving different substrates, such as salicylaldehyde and various diols, Montmorillonite K-10 has been reported as a highly effective catalyst, yielding 40-95% of the desired 1,3-dioxolane.[1] Advanced catalysts like Niobium-incorporated SBA-15 (Nb-SBA-15) have shown excellent performance with 95% glycerol conversion and 100% selectivity to the 1,3-dioxolane product (solketal).[5] Phosphomolybdic acid also stands out for its high regioselectivity and yield in the reaction of glycerol with various ketones.[6]
Experimental Workflow and Protocols
The general procedure for acid-catalyzed 1,3-dioxolane synthesis involves the reaction of an aldehyde or ketone with a 1,2-diol in the presence of a catalyst. The following diagram illustrates a typical experimental workflow for evaluating catalyst efficiency.
Caption: Workflow for Acid-Catalyzed 1,3-Dioxolane Synthesis and Catalyst Evaluation.
Detailed Experimental Protocol (General Example)
The following is a generalized protocol synthesized from various studies for the acetalization of glycerol with acetone.
Materials:
-
Glycerol (54.3 mmol)
-
Acetone (65.5 mmol)
-
Acid Catalyst (e.g., Amberlyst-15, adjusted to provide 1.5 mmol of acid sites)[4]
-
Internal Standard (e.g., 1,4-dioxane) for GC analysis[4]
-
Solvent (e.g., Toluene, if water removal is necessary)[2]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine glycerol and acetone (molar ratio of approximately 1:1.2).[4]
-
Catalyst Addition: Add the acid catalyst to the reaction mixture. For solid catalysts, the amount is typically based on the number of active acid sites.[4]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70°C) with constant stirring.[4] For reactions sensitive to water by-product, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.[2]
-
Monitoring: Monitor the progress of the reaction by withdrawing samples at specific time intervals. Analyze the samples using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the formation of products.[4]
-
Work-up:
-
For heterogeneous catalysts , after the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
For homogeneous catalysts , a neutralization step followed by extraction may be necessary.
-
-
Product Isolation and Analysis: The product can be isolated from the reaction mixture by distillation or extraction.[6] The final product's identity and purity can be confirmed by spectroscopic methods (e.g., NMR, IR), and the yield can be calculated.
Conclusion
The selection of an appropriate acid catalyst is paramount for the efficient synthesis of 1,3-dioxolanes. Heterogeneous catalysts such as Amberlyst-15, various zeolites, and modified clays often offer high activity, selectivity, and the significant advantage of easy separation and potential for recycling.[1][4][7] Homogeneous catalysts like p-toluenesulfonic acid are also effective but may require more complex work-up procedures.[4] For specific applications requiring high selectivity, advanced catalytic systems like Nb-SBA-15 and phosphomolybdic acid present promising alternatives.[5][6] The provided data and protocols serve as a valuable resource for researchers in selecting and optimizing catalytic systems for 1,3-dioxolane synthesis in their specific contexts.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. nacatsoc.org [nacatsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization and Identification of Impurities in 2-(3-phenoxyphenyl)-1,3-dioxolane Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of impurities in 2-(3-phenoxyphenyl)-1,3-dioxolane. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality, safety, and efficacy of pharmaceutical products.
Potential Impurities in this compound
Impurities in this compound can originate from the manufacturing process or degradation. Understanding the potential impurities is crucial for developing effective analytical methods for their detection and quantification.
-
Process-Related Impurities: These impurities can arise from the starting materials, intermediates, or by-products of the synthesis process. The most common synthesis route for this compound is the acetalization of 3-phenoxybenzaldehyde with ethylene glycol.[1] Potential process-related impurities include:
-
Degradation Products: These impurities are formed due to the degradation of this compound under various stress conditions such as acid, base, oxidation, heat, and light.
-
Hydrolysis: The dioxolane ring is susceptible to hydrolysis under acidic conditions, leading to the formation of 3-phenoxybenzaldehyde and ethylene glycol.[1]
-
Oxidation: Oxidative degradation can lead to the formation of various products, including:
-
Comparative Analysis of Analytical Techniques
A variety of analytical techniques can be employed for the identification and quantification of impurities in this compound. The choice of technique depends on the nature of the impurity, the required sensitivity, and the purpose of the analysis. High-performance liquid chromatography (HPLC), gas chromatography (GC), and hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are among the most powerful tools for impurity profiling.[2][3] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[4]
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, good for quantification of known impurities. | Not suitable for non-UV active compounds, may require reference standards for identification. | Routine quality control, quantification of known impurities like 3-phenoxybenzaldehyde. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, identification by mass fragmentation pattern. | High sensitivity and selectivity for volatile and semi-volatile impurities, excellent for identification of unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of residual solvents and volatile process-related impurities. |
| LC-MS | Separation by HPLC coupled with mass spectrometric detection. | High sensitivity and selectivity, provides molecular weight information for identification of unknown non-volatile impurities. | Matrix effects can suppress ionization, higher cost and complexity compared to HPLC-UV. | Identification and quantification of process-related impurities and degradation products. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of unknown impurities, can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to MS, requires higher sample concentrations and longer analysis times. | Definitive structural confirmation of isolated impurities. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are representative protocols for the analysis of impurities in this compound using various analytical techniques.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Mode: Split (1:50)
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
LC System:
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 20 min
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Fragmentor Voltage: 100 V
-
Mass Range: m/z 100-1000
-
-
Sample Preparation: Prepare a solution of the stressed sample (e.g., after forced degradation) at a concentration of 0.5 mg/mL in the initial mobile phase composition.
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
-
Sample Preparation: Dissolve an isolated impurity or a sample enriched with the impurity in the appropriate deuterated solvent.
Data Presentation
Clear and structured data presentation is crucial for easy comparison and interpretation.
Table 2: Representative HPLC-UV Data for Impurity Analysis
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 3.5 | 3-Phenoxybenzaldehyde | 0.15 |
| 2 | 5.8 | This compound | 99.75 |
| 3 | 7.2 | Unknown Impurity 1 | 0.05 |
| 4 | 9.1 | Unknown Impurity 2 | 0.05 |
Table 3: Representative GC-MS Data for Volatile Impurities
| Retention Time (min) | Tentative Identification | Key m/z fragments | Match Factor (NIST Library) |
| 4.2 | Ethylene Glycol | 31, 43, 62 | > 90% |
| 12.5 | Phenol | 94, 65, 66 | > 95% |
| 18.9 | 3-Phenoxybenzaldehyde | 198, 169, 93, 77 | > 90% |
Table 4: Representative LC-MS Data for Degradation Products
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| 8.5 | 199.07 | 3-Phenoxybenzaldehyde |
| 10.2 | 215.06 | 3-Phenoxybenzoic acid |
| 12.1 | 215.06 | Hydroxylated 3-phenoxybenzaldehyde isomer 1 |
| 12.8 | 215.06 | Hydroxylated 3-phenoxybenzaldehyde isomer 2 |
| 15.3 | 243.09 | This compound |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Experimental workflow for impurity profiling.
Caption: Potential degradation pathways.
By implementing these comprehensive analytical strategies, researchers and drug development professionals can effectively characterize and identify impurities in this compound, ensuring the development of high-quality and safe pharmaceutical products.
References
A Comparative Guide to the Insecticidal Activity of Pyrethroids from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of various synthetic pyrethroids, categorized by their chemical precursors. The information presented is supported by experimental data from peer-reviewed studies, offering a clear perspective on structure-activity relationships within this critical class of insecticides.
Introduction to Pyrethroids
Synthetic pyrethroids are analogues of natural pyrethrins, the insecticidal esters found in chrysanthemum flowers. Developed to enhance environmental stability, particularly against light, synthetic pyrethroids have become indispensable tools in agriculture and public health.[1][2] Their fundamental structure arises from the esterification of an acid moiety (like chrysanthemic acid) and an alcohol moiety.[3] Modifications to these precursors have given rise to distinct generations and types of pyrethroids with varied insecticidal properties.
A primary structural distinction lies in the alcohol precursor, which classifies pyrethroids into two major types:
-
Type I Pyrethroids: These lack an α-cyano group in their alcohol moiety (e.g., Permethrin, Bifenthrin, Resmethrin). They generally exhibit lower toxicity compared to Type II compounds.[4]
-
Type II Pyrethroids: These possess an α-cyano group on the 3-phenoxybenzyl alcohol precursor (e.g., Cypermethrin, Deltamethrin, Cyhalothrin). This addition significantly enhances their insecticidal potency.[3][4]
The general synthesis pathway from these precursors is illustrated below.
Caption: General synthesis pathway of a synthetic pyrethroid.
Comparative Insecticidal Activity
The efficacy of a pyrethroid is typically quantified by its median lethal dose (LD50) and median knockdown time (KD50 or KDT50). The LD50 represents the dose required to kill 50% of a test population, with lower values indicating higher toxicity. The KD50 measures the time required to render 50% of the insect population immobile.
The following tables summarize experimental data for various pyrethroids against common insect vectors.
Table 1: Comparative Toxicity (LD50) of Pyrethroids Against Housefly (Musca domestica)
This table presents LD50 values obtained through topical application, a method where a precise dose of the insecticide is applied directly to the insect's thorax.
| Pyrethroid | Precursor Type | LD50 (µ g/insect ) | 95% Confidence Interval | Reference |
| Deltamethrin | Type II (α-cyano) | 0.0010 | 0.0009 - 0.0011 | [5] |
| Lambda-cyhalothrin | Type II (α-cyano) | 0.0020 | 0.0017 - 0.0023 | [5] |
| Alpha-cypermethrin | Type II (α-cyano) | 0.0026 | 0.0021 - 0.0031 | [5] |
| Cypermethrin | Type II (α-cyano) | 0.0058 | 0.0051 - 0.0065 | [5] |
| Cyfluthrin | Type II (α-cyano) | 0.0079 | 0.0068 - 0.0091 | [5] |
| Permethrin | Type I | 0.0143 | 0.0123 - 0.0165 | [5] |
| Bifenthrin | Type I | 0.0210 | 0.0180 - 0.0250 | [6] |
| Fenvalerate | Type II (α-cyano) | 0.0315 | 0.0279 - 0.0355 | [5] |
Data clearly indicates that Type II pyrethroids, containing the α-cyano precursor, are generally more potent against Musca domestica than Type I pyrethroids.
Table 2: Comparative Knockdown Time (KDT50) Against Aedes aegypti Mosquitoes
This table shows the time required for different pyrethroids to knock down 50% of a mosquito population, as determined by WHO susceptibility tests.
| Pyrethroid | Precursor Type | KDT50 (minutes) | 95% Confidence Interval | Reference |
| Lambda-cyhalothrin | Type II (α-cyano) | 14.7 - 48.8 | Not Specified | [1] |
| Deltamethrin | Type II (α-cyano) | 24.0 - 43.2 | Not Specified | [1] |
| Permethrin | Type I | 25.9 - 32.3* | Not Specified | [1] |
*Ranges reflect values from different field populations, indicating potential variations in susceptibility.
The relationship between pyrethroid precursors and their classification is visualized below.
Caption: Classification of pyrethroids based on alcohol precursors.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of insecticidal activity. Below are detailed protocols for common bioassays cited in the supporting literature.
Key Experiment: Topical Application Bioassay (for LD50)
This method is used to determine the dose-dependent mortality of an insecticide when applied directly to an insect.
1. Insect Rearing:
-
A susceptible strain of insects (e.g., Musca domestica) is reared in a laboratory under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 light:dark cycle).
-
Larvae are reared on a standard medium, and adults are provided with a diet of sugar and powdered milk.[7]
-
Adult females, 3-5 days old, are used for the bioassay.
2. Preparation of Insecticide Solutions:
-
The technical grade active ingredient of each pyrethroid is dissolved in a volatile solvent, typically analytical grade acetone, to create a stock solution.
-
Serial dilutions are prepared from the stock solution to create a range of at least five concentrations that are expected to result in mortality between 10% and 90%.
3. Application:
-
Insects are briefly anesthetized using carbon dioxide or by chilling.
-
A precise volume (typically 1 microliter) of an insecticide dilution is applied to the dorsal thorax of each insect using a calibrated microapplicator.[5]
-
A control group is treated with acetone only.
-
For each concentration and the control, 20-25 insects are treated per replicate, with at least three replicates performed.
4. Observation and Data Analysis:
-
Treated insects are placed in clean containers with access to food and water.
-
Mortality is assessed at a set time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
LD50 values and their 95% confidence limits are calculated using probit analysis.[6]
Caption: Workflow for a topical application bioassay.
Mechanism of Action: Neuronal Sodium Channel Modulation
Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the insect's nervous system.[8] They bind to the open state of the channel, preventing its closure. This leads to a persistent influx of sodium ions, causing repetitive nerve firing, which ultimately results in paralysis (knockdown) and death of the insect.[8][9] The α-cyano group in Type II pyrethroids is believed to slow the closing of the sodium channel more effectively, contributing to their increased potency.
Caption: Pyrethroid mode of action on sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. sjas.journals.ekb.eg [sjas.journals.ekb.eg]
- 8. Knockdown resistance (kdr) to pyrethroids – Ke Dong Lab [kedonglab.biology.duke.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Phenoxybenzene Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-phenoxybenzene derivatives is a critical step in the creation of novel therapeutics and functional materials. This guide provides an objective comparison of the three primary synthetic routes—Ullmann Condensation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr)—supported by quantitative data and detailed experimental protocols.
The 3-phenoxybenzene moiety is a key structural motif in a wide array of biologically active molecules and advanced materials. Its synthesis, however, can be approached through several distinct chemical transformations, each with its own set of advantages and limitations. This guide aims to provide a clear and data-driven comparison to aid in the selection of the most appropriate synthetic strategy for a given application.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Typical Yields | Reaction Temperature | Reaction Time | Catalyst | Scope |
| Ullmann Condensation | 65-92%[1] | High (100-220 °C)[2] | 12-24 hours | Copper-based | Broad, tolerant of various functional groups. |
| Buchwald-Hartwig Amination | 86-92%[3] | Moderate (80-110 °C) | 1-24 hours | Palladium-based | Excellent for C-N and C-O bond formation. |
| Nucleophilic Aromatic Substitution (SNAr) | Variable (can be high with activated substrates) | Room temperature to high temperatures | Minutes to hours | Often catalyst-free | Effective with electron-deficient aromatic rings. |
In-Depth Analysis of Synthesis Routes
Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, making it a cornerstone in the synthesis of 3-phenoxybenzene derivatives. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol.
Key Features:
-
Catalyst: Traditionally uses copper powder or copper salts (e.g., CuI, Cu2O). More recent methods employ copper nanoparticles, which can offer higher yields (65-92%)[1].
-
Reaction Conditions: Often requires high temperatures (100-220 °C) and polar aprotic solvents like DMF or DMSO[1][2].
-
Advantages: The methodology is well-established and tolerant of a wide range of functional groups.
-
Limitations: The harsh reaction conditions can be a drawback for sensitive substrates. Stoichiometric amounts of copper were traditionally used, though catalytic versions are now more common[4].
Experimental Protocol: Synthesis of a 3-Phenoxybenzene Derivative via Ullmann Condensation
This protocol provides a general procedure for the synthesis of a 3-phenoxybenzene derivative using a copper nanoparticle-catalyzed Ullmann coupling.
-
Reaction Setup: To a dried round-bottom flask, add the aryl halide (1.0 eq.), the phenol (1.2 eq.), Cs2CO3 (2.0 eq.), and copper nanoparticles (1-5 mol%).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[1].
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of diaryl ethers, providing a milder alternative to the Ullmann condensation.
Key Features:
-
Catalyst: Utilizes a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)[5].
-
Reaction Conditions: Generally proceeds under milder conditions than the Ullmann reaction, with temperatures typically ranging from 80 to 110 °C.
-
Advantages: High yields (often exceeding 85%) and a broad substrate scope, including the formation of both C-N and C-O bonds[3][6]. The reaction conditions are generally more tolerant of sensitive functional groups compared to the Ullmann condensation.
-
Limitations: The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis. The reaction can be sensitive to air and moisture, requiring an inert atmosphere.
Experimental Protocol: Synthesis of a 3-Phenoxybenzene Derivative via Buchwald-Hartwig Coupling
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a 3-phenoxybenzene derivative.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dried Schlenk tube with the aryl halide (1.0 eq.), the phenol (1.2 eq.), a suitable base (e.g., K3PO4 or Cs2CO3, 1.5 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 1-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Signaling Pathway for Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a distinct, often catalyst-free, pathway to 3-phenoxybenzene derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups.
Key Features:
-
Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex[7][8].
-
Substrate Requirements: This method is most effective when the aryl halide possesses strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group[9][10].
-
Advantages: Can be performed without a metal catalyst, which is advantageous for cost and purity. Reactions can be very fast, sometimes completing in minutes.
-
Limitations: The scope is generally limited to electron-deficient aryl halides. Unactivated aryl halides are typically unreactive under SNAr conditions[9].
Experimental Protocol: Synthesis of a 3-Phenoxybenzene Derivative via SNAr
This protocol describes a general procedure for the synthesis of an activated 3-phenoxybenzene derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the activated aryl halide (1.0 eq.) and the phenol (1.1 eq.) in a polar aprotic solvent such as DMSO or DMF.
-
Base Addition: Add a base, such as K2CO3 or NaH (1.5 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the product by recrystallization or column chromatography.
Experimental Workflow for SNAr Synthesis
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
The choice of synthetic route for 3-phenoxybenzene derivatives is highly dependent on the specific target molecule, the available starting materials, and the desired scale of the reaction. The Ullmann condensation offers a classic and versatile approach, while the Buchwald-Hartwig amination provides a milder and often higher-yielding alternative. For substrates with appropriate electronic activation, nucleophilic aromatic substitution presents a simple and catalyst-free option. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-(3-Phenoxyphenyl)-1,3-dioxolane: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Safety Precautions
Before handling 2-(3-phenoxyphenyl)-1,3-dioxolane, it is crucial to understand its potential hazards. Based on data from analogous compounds, this chemical should be treated as a potentially flammable liquid that may cause eye irritation and could have reproductive toxicity.[1]
Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information on the related compound 1,3-dioxolane.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O₃ | PubChem[2] |
| Molecular Weight | 242.27 g/mol | PubChem[2] |
| Boiling Point (1,3-dioxolane) | 74-75 °C (165-167 °F) | Sigma-Aldrich |
| Flash Point (1,3-dioxolane) | 2 °C (36 °F) - closed cup | Sigma-Aldrich |
| Hazards (1,3-dioxolane) | Highly flammable, Causes serious eye irritation, May damage fertility or the unborn child | Sigma-Aldrich[1] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not pour this chemical down the drain.
Experimental Protocol for Waste Collection:
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with organic solvents.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the approximate concentration and volume.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and well-ventilated.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(3-Phenoxyphenyl)-1,3-dioxolane
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(3-Phenoxyphenyl)-1,3-dioxolane. The following guidance is based on the safety data of structurally similar compounds, namely 1,3-Dioxolane and 2-Phenyl-1,3-dioxolane. The presence of a phenoxy group may alter the toxicological and chemical resistance properties. Therefore, a conservative approach to safety is strongly advised.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Flammability: Assumed to be a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Vapors may form explosive mixtures with air.
-
Health Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should be tightly fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Nitrile and Neoprene gloves offer good resistance to a range of chemicals.[2] Given the lack of specific data, double-gloving is recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical. |
| Body | Flame-retardant and chemical-resistant lab coat or apron | To protect against splashes and fire hazards. Clothing should be impervious to the chemical. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | If there is a risk of inhalation or if working outside a fume hood, a full-face respirator with appropriate cartridges should be used. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect this compound waste in a dedicated, labeled, and sealed container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of as hazardous waste.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
This structured approach ensures that safety is considered at every stage of handling this compound, from preparation to disposal. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
